molecular formula C12H9ClN2O2 B2760459 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile CAS No. 331662-73-8

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Cat. No.: B2760459
CAS No.: 331662-73-8
M. Wt: 248.67
InChI Key: RZOGZPVTDHUSRO-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.67. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-5,7-dimethoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(10(4-8)17-2)12(13)7(5-14)6-15-9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOGZPVTDHUSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C(=C1)OC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

This technical guide profiles 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile (PubChem CID: 10753110), a specialized heterocyclic intermediate used in the development of tyrosine kinase inhibitors (TKIs). While its structural isomer, the 6,7-dimethoxy analog, is the industrial standard for EGFR and c-Met inhibitors (e.g., Cabozantinib, Bosutinib), the 5,7-dimethoxy variant represents a critical tool for Structure-Activity Relationship (SAR) exploration.

The presence of the methoxy group at the C5 position introduces specific steric constraints near the ATP-binding pocket of kinase targets, often altering selectivity profiles compared to 6,7-substituted scaffolds. This guide details the chemical identity, a self-validating synthetic protocol starting from 3,5-dimethoxyaniline, and the downstream utility of this compound.

Chemical Identity & Identifiers

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.66 g/mol
PubChem CID
InChIKey RZOGZPVTDHUSRO-UHFFFAOYAC
Canonical SMILES COC1=CC(=C2C(=C(C=NC2=C1)C#N)Cl)OC
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Structural Distinction Unlike the 6,7-isomer, the 5-methoxy group projects into the solvent-accessible region or interacts with the gatekeeper residue depending on the specific kinase, often modulating potency and solubility.[1][2][3]

Synthetic Logic & Causality

The synthesis of the 5,7-dimethoxy core requires a regiospecific approach to avoid isomeric mixtures. The most robust route utilizes the Gould-Jacobs reaction , modified for electron-rich anilines.

Retrosynthetic Analysis
  • Target: this compound.[1][4]

  • Precursor: 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (Tautomer: 4-oxo-1,4-dihydro...).

  • Starting Material: 3,5-Dimethoxyaniline.

    • Rationale: Using 3,5-dimethoxyaniline is critical. Because the molecule is symmetric with respect to the amine, cyclization at either ortho carbon yields the same 5,7-dimethoxyquinoline product, eliminating the need for complex isomer separation.

Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion from the aniline precursor to the chlorinated warhead.

SynthesisPath SM 3,5-Dimethoxyaniline (Starting Material) Inter1 Enamino Nitrile Intermediate SM->Inter1 Condensation (EtOH, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Cyclized 4-Hydroxy-5,7-dimethoxy quinoline-3-carbonitrile Inter1->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Product 4-Chloro-5,7-dimethoxy quinoline-3-carbonitrile (Target) Cyclized->Product Chlorination (POCl3, Reflux)

Figure 1: Synthetic workflow for the 5,7-dimethoxyquinoline core via the Gould-Jacobs pathway.

Validated Experimental Protocols

Protocol A: Synthesis of the 4-Hydroxy Intermediate

Objective: Create the quinoline ring system via thermal cyclization.

  • Condensation:

    • Charge a reaction vessel with 3,5-dimethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol.

    • Reflux for 2–4 hours. Monitor via TLC (formation of the acrylate intermediate).

    • Cool and filter the solid precipitate (Enamino nitrile).

  • Cyclization (Critical Step):

    • Prepare a high-boiling solvent bath (Dowtherm A or Diphenyl ether) heated to 250°C .

    • Add the dried enamino nitrile intermediate portion-wise to the hot solvent.

    • Mechanistic Note: Rapid addition to high heat favors the kinetic cyclization product and prevents polymerization.

    • Maintain temperature for 45–60 minutes.

    • Cool to room temperature.[5] Dilute with hexane/ethanol to precipitate the product.

    • Filter to obtain 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile .

Protocol B: Chlorination (The "Warhead" Installation)

Objective: Convert the 4-hydroxy (tautomeric 4-oxo) group into the reactive 4-chloro leaving group.

  • Reagents: Suspend the 4-hydroxy intermediate (1.0 eq) in neat Phosphoryl chloride (POCl₃) (5–10 vol).

  • Catalyst: Add a catalytic amount of DMF (N,N-dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Reflux (approx. 105°C) for 2–4 hours.

    • Endpoint: Solution usually turns clear/dark upon completion.

  • Quenching (Safety Critical):

    • Remove excess POCl₃ under reduced pressure.

    • Pour the residue slowly onto crushed ice/ammonia water. Exothermic! Maintain pH ~8 to prevent hydrolysis of the nitrile.

  • Isolation: Extract with Ethyl Acetate or DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 75–85% of a beige/yellow solid.

Downstream Applications: S_NAr Diversification

The 4-chloro group is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the quinoline nitrogen and the C3-cyano group.

Primary Application: Synthesis of 4-anilinoquinoline kinase inhibitors.[6]

  • Mechanism: Aniline nucleophiles attack C4, displacing chloride.

  • Conditions: Isopropanol or Ethanol, reflux, 4–12 hours. No base is usually required (HCl salt precipitates directly).

  • Selectivity Impact: The 5-methoxy group in the resulting inhibitor often clashes with the "roof" of the ATP binding pocket in certain kinases, potentially improving selectivity for kinases with larger pockets or distinct gatekeeper residues compared to the 6,7-dimethoxy analogs.

Reactivity Target 4-Chloro-5,7-dimethoxy quinoline-3-carbonitrile Complex Meisenheimer Complex (Transition State) Target->Complex + Aniline (iPrOH, Reflux) Aniline Substituted Aniline (Ar-NH2) Aniline->Complex Inhibitor 4-Anilino-5,7-dimethoxy quinoline-3-carbonitrile (Kinase Inhibitor) Complex->Inhibitor - HCl

Figure 2: S_NAr reaction mechanism for generating kinase inhibitor libraries.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10753110, this compound. Retrieved from [Link]

  • Wissner, A., et al. (2001). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. (Provides the foundational chemistry for the Gould-Jacobs cycling of alkoxy-anilines, applicable to the 5,7-isomer). Retrieved from [Link]

  • Zhang, Y., et al. (2010).Synthesis and SAR of 4-anilinoquinoline-3-carbonitriles as potent inhibitors of EGFR/HER-2 kinase.
  • ChemSynthesis. 4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile Chemical Properties. Retrieved from [Link]

Sources

The 5,7-Dimethoxyquinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, consistently yielding compounds of profound pharmacological significance. Within this vast chemical space, the 5,7-dimethoxyquinoline scaffold has emerged as a particularly privileged motif, underpinning the development of a diverse array of therapeutic agents. The strategic placement of methoxy groups at the 5 and 7 positions of the quinoline ring system profoundly influences the molecule's electronic and steric properties, thereby modulating its interactions with various biological targets. This technical guide provides a comprehensive review of the medicinal chemistry of 5,7-dimethoxyquinoline derivatives, with a particular focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the rational design, synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, offering field-proven insights to guide future drug discovery efforts.

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring theme in the annals of medicinal chemistry. From the historical antimalarial quinine to modern-day antibiotics and anticancer drugs, quinoline derivatives have demonstrated a remarkable capacity to interact with a wide spectrum of biological targets.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of methoxy groups, particularly at the 5 and 7 positions, has proven to be a particularly fruitful strategy in the quest for novel therapeutic agents. These electron-donating groups can enhance binding affinity to target proteins, improve metabolic stability, and modulate cellular uptake. This guide will explore the chemical biology of 5,7-dimethoxyquinoline derivatives, showcasing their journey from synthetic curiosities to promising clinical candidates.

Anticancer Applications: A Multi-pronged Attack on Malignancy

The 5,7-dimethoxyquinoline scaffold has been extensively exploited in the development of anticancer agents, with derivatives demonstrating efficacy through a variety of mechanisms.

Topoisomerase I Inhibition: Halting DNA Replication

Topoisomerase I (TOP1) is a critical enzyme involved in DNA replication and transcription, making it an attractive target for cancer chemotherapy.[2] Several 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent TOP1 inhibitors.[2] These compounds are designed to mimic the action of natural TOP1 poisons like camptothecin, stabilizing the TOP1-DNA cleavage complex and leading to irreparable DNA damage and apoptosis in cancer cells.[2]

Key Structure-Activity Relationship Insights:

  • A bulky aryl substituent at the C2 position of the quinoline ring is crucial for intercalating into the DNA base pairs.[2]

  • An alkoxy group at the C4 position, particularly a propyl linker, has been shown to enhance cytotoxic activity.[2]

  • The presence of a terminal morpholino or other heterocyclic moiety on the C4-alkoxy chain can further improve TOP1 inhibitory activity.[2]

Table 1: Anticancer Activity of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives as TOP1 Inhibitors [2]

CompoundR (C2-aryl)R' (C4-alkoxy)GI50 (µM, NCI-60)
14m p-Trifluoromethylphenyl3-(Dimethylamino)propoxy1.26
14h p-Chlorophenyl3-Morpholinopropoxy>10
14p p-Trifluoromethylphenyl3-Morpholinopropoxy1.58

Experimental Protocol: TOP1-mediated DNA Cleavage Assay [2]

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human TOP1 enzyme, and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for TOP1-mediated DNA cleavage and compound-induced stabilization of the cleavage complex.

  • Enzyme Denaturation: Stop the reaction by adding a solution containing SDS and proteinase K to denature the TOP1 enzyme.

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The accumulation of nicked, open-circular DNA in the presence of the test compound indicates TOP1 poisoning activity.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

TOP1_Inhibition cluster_0 DNA Replication Fork cluster_1 TOP1 Catalytic Cycle Supercoiled DNA Supercoiled DNA TOP1 TOP1 Supercoiled DNA->TOP1 Binding Relaxed DNA Relaxed DNA TOP1-DNA Complex TOP1-DNA Complex TOP1->TOP1-DNA Complex Nicking Cleavage Complex Cleavage Complex TOP1-DNA Complex->Cleavage Complex Strand Passage Cleavage Complex->Relaxed DNA Religation 5,7-DMQ Derivative 5,7-DMQ Derivative Cleavage Complex->5,7-DMQ Derivative Stabilization Apoptosis Apoptosis 5,7-DMQ Derivative->Apoptosis DNA Damage

Figure 1: Mechanism of TOP1 inhibition by 5,7-dimethoxyquinoline derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain 5,6,7-trimethoxyquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [3]

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer (containing GTP) and various concentrations of the test compound.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin_Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization 5,7-DMQ Derivative 5,7-DMQ Derivative Tubulin Dimers->5,7-DMQ Derivative Binding Microtubule->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest 5,7-DMQ Derivative->G2/M Arrest Inhibition of Polymerization Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition.

c-Met Kinase Inhibition: Targeting Signal Transduction

The c-Met tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers. 4-Anilino-6,7-dimethoxyquinoline derivatives have been developed as potent c-Met inhibitors.

EZH2 Inhibition: Epigenetic Modulation

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancer and plays a role in silencing tumor suppressor genes. A 5,7-dimethoxyquinoline derivative has been identified as a novel EZH2 inhibitor, demonstrating the scaffold's potential in the realm of epigenetic cancer therapy.[4]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health.[5] Quinoline-based compounds have a long history as antimicrobial agents, and recent research has explored the potential of 5,7-dimethoxyquinoline derivatives in this area. While research in this specific sub-class is still emerging, the broader quinoline family shows significant promise.[5][6] For instance, certain 5,7-dihalo-8-hydroxy-quinoline derivatives have demonstrated both antibacterial and antifungal activity.[7]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound ClassOrganismActivityReference
5,7-Dichloro-8-hydroxy-quinolineStaphylococcus aureus, Escherichia coliAntibacterial[7]
5,7-Dibromo-8-hydroxy-quinolineCandida albicansAntifungal[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Potential: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[8] While direct evidence for 5,7-dimethoxyquinoline derivatives in neuroprotection is still developing, related quinoline structures have shown promise as multifunctional agents targeting various aspects of these complex diseases.[8][9] Some quinoline derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in memory and learning processes.[10]

Synthesis Strategies: Building the 5,7-Dimethoxyquinoline Core

The synthesis of 5,7-dimethoxyquinoline derivatives typically involves the construction of the quinoline ring system followed by functionalization at various positions. A common and versatile approach is the Conrad-Limpach synthesis or its variations.

General Synthetic Workflow:

Synthesis_Workflow 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Intermediate A Intermediate A 3,5-Dimethoxyaniline->Intermediate A β-ketoester β-ketoester β-ketoester->Intermediate A Condensation 4-Hydroxy-5,7-dimethoxyquinoline 4-Hydroxy-5,7-dimethoxyquinoline Intermediate A->4-Hydroxy-5,7-dimethoxyquinoline Cyclization 4-Chloro-5,7-dimethoxyquinoline 4-Chloro-5,7-dimethoxyquinoline 4-Hydroxy-5,7-dimethoxyquinoline->4-Chloro-5,7-dimethoxyquinoline Chlorination (e.g., POCl3) Target Derivative Target Derivative 4-Chloro-5,7-dimethoxyquinoline->Target Derivative Nucleophilic Substitution

Figure 3: A general synthetic route to 5,7-dimethoxyquinoline derivatives.

Conclusion and Future Perspectives

The 5,7-dimethoxyquinoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the realm of oncology. The multifaceted anticancer mechanisms, including topoisomerase I inhibition, disruption of tubulin polymerization, and kinase modulation, underscore the versatility of this chemical framework. While the exploration of its antimicrobial and neuroprotective potential is less mature, the preliminary findings are encouraging and warrant further investigation.

Future research in this area should focus on several key aspects. The synthesis of novel, diverse libraries of 5,7-dimethoxyquinoline derivatives will be crucial for uncovering new biological activities and refining structure-activity relationships. A deeper understanding of the molecular mechanisms underlying the observed pharmacological effects will be essential for rational drug design and optimization. Furthermore, the evaluation of these compounds in relevant in vivo models will be critical to assess their therapeutic potential. The continued exploration of the 5,7-dimethoxyquinoline scaffold holds immense promise for the discovery and development of next-generation therapeutic agents to address a range of unmet medical needs.

References

  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Quinoline is a heterocyclic aromatic organic & fused ring compound with the Chemical formula C9H7N. (2021). Chemistry Research Journal. Retrieved February 15, 2026, from [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Multifunctional quinoline derivatives as anti-neurodegenerative agents. (2014). Google Patents.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2013). Scilit. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved February 15, 2026, from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis route of compounds 5–7. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • [5,7-Dichloro-8-hydroxy-quinoline Derivatives With Antibacterial and Antifungal Activity]. (1969). PubMed. Retrieved February 15, 2026, from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. Retrieved February 15, 2026, from [Link]

  • Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV. Retrieved February 15, 2026, from [Link]

  • (PDF) Structure-activity relationship of anticancer drug candidate quinones. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

Sources

The 3-Cyanoquinoline Scaffold: A Technical Guide to the Discovery and Synthesis of Irreversible Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-3-cyanoquinoline scaffold represents a pivotal evolution in the design of targeted cancer therapies.[1] Originally developed as a structural refinement of quinazoline-based EGFR inhibitors, this electrophilic intermediate enabled the discovery of the first generation of irreversible pan-ErbB inhibitors, including Pelitinib (EKB-569) and Neratinib (HKI-272) .

This guide provides a rigorous technical analysis of the scaffold's discovery, the mechanistic logic behind its synthesis, and a validated protocol for its preparation. It is designed for medicinal chemists and process scientists seeking to understand or utilize this privileged structure in drug development.

Part 1: Historical Genesis & Structural Logic

The "Wyeth Pivot": From Quinazolines to Quinolines

In the late 1990s, the field of kinase inhibition was dominated by the 4-anilinoquinazoline pharmacophore (e.g., PD-153035, Gefitinib). While potent, these reversible inhibitors often suffered from rapid off-rates and limited efficacy against HER2-driven tumors.

Researchers at Wyeth (now Pfizer) , led by A. Wissner , hypothesized that modifying the core scaffold could alter physicochemical properties (solubility, pKa) while retaining kinase affinity. They replaced the quinazoline core (two nitrogens) with a quinoline-3-carbonitrile core (one nitrogen, one nitrile).[1]

The 3-Cyano Bioisosterism

The substitution of the N-3 nitrogen of quinazoline with a carbonitrile (C-CN) group was not merely a steric change; it was a precise bioisosteric replacement validated by structural modeling.[1]

  • Quinazoline Binding: The N-3 nitrogen typically accepts a hydrogen bond from a conserved water molecule, which in turn bonds to the Thr790/Thr854 gatekeeper residue.

  • 3-Cyanoquinoline Binding: The nitrogen of the cyano group mimics this interaction, extending to contact the threonine hydroxyl or backbone NH, maintaining the critical orientation of the scaffold within the ATP-binding pocket.

This scaffold change, combined with the introduction of a Michael acceptor (acrylamide or crotonamide) at the 6-position, led to the discovery of Pelitinib (EKB-569) , the first irreversible EGFR inhibitor to enter clinical trials.

Part 2: Master Protocol – Synthesis of 4-Chloro-3-Cyanoquinoline[1]

The synthesis of this intermediate relies on a modified Gould-Jacobs reaction .[1] Unlike the classic pathway using malonates, this route utilizes ethyl (ethoxymethylene)cyanoacetate to install the nitrile group directly during ring construction.

Reaction Scheme Visualization

G cluster_legend Reaction Phase Aniline Substituted Aniline (Starting Material) Enamine Enamine Intermediate (Acrylate) Aniline->Enamine Addition-Elimination (EtOH, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Enamine Cyclized 4-Hydroxy-3-cyanoquinoline (Solid Precipitate) Enamine->Cyclized Thermal Cyclization (250°C, Dowtherm A) Product 4-Chloro-3-cyanoquinoline (Electrophilic Core) Cyclized->Product Chlorination (POCl3, Reflux)

Figure 1: The linear synthetic pathway from aniline precursors to the activated 4-chloro-3-cyanoquinoline core.[1]

Step-by-Step Methodology
Step 1: Enamine Formation

The first step involves the condensation of an aniline (often 3-chloro-4-fluoroaniline for EGFR inhibitors) with ethyl (ethoxymethylene)cyanoacetate.[1]

  • Reagents: Substituted Aniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Solvent: Ethanol or Isopropanol.[1]

  • Conditions: Reflux for 1–3 hours.

  • Mechanism: Addition-elimination.[1] The aniline nitrogen attacks the electrophilic beta-carbon of the acrylate, displacing ethanol.

  • Observation: The product usually precipitates upon cooling.

Step 2: Thermal Cyclization (Gould-Jacobs Type)

This is the thermodynamic bottleneck.[1] The enamine must be heated to high temperatures to overcome the aromaticity of the benzene ring and form the pyridone ring.

  • Reagents: Enamine intermediate.

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.[1]

  • Conditions: 250°C – 260°C for 1–4 hours.[1]

  • Critical Note: Efficient stirring is required. The product (4-hydroxy-3-cyanoquinoline) is often insoluble in Dowtherm A and will precipitate as a solid, potentially causing bumping.[1]

  • Work-up: Cool to ~80°C, dilute with hexane or ethanol to maximize precipitation, filter, and wash extensively to remove the high-boiling solvent.

Step 3: Chlorination (Activation)

The 4-hydroxy tautomer (quinolone) is converted into the reactive 4-chloro species using phosphorus oxychloride.[1]

  • Reagents: 4-Hydroxy-3-cyanoquinoline (1.0 eq), POCl3 (5–10 eq).[1]

  • Catalyst: DMF (catalytic amount) is essential to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Conditions: Reflux (105°C) for 1–3 hours.

  • Safety: Quenching POCl3 requires extreme caution. Pour the reaction mixture slowly onto crushed ice/ammonia water to neutralize.

Part 3: Advanced Functionalization (S_NAr)

The 4-chloro-3-cyanoquinoline is a potent electrophile.[1] The electron-withdrawing nitrile group at C-3 activates the C-4 position for Nucleophilic Aromatic Substitution (S_NAr).[1]

The Coupling Protocol

To generate the active kinase inhibitor (e.g., the Pelitinib precursor):

  • Reactants: 4-Chloro-3-cyanoquinoline + 3-Chloro-4-fluoroaniline (or similar).[1]

  • Solvent: Isopropanol or Ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Catalysis: A drop of HCl can catalyze the reaction by protonating the quinoline nitrogen, making C-4 more electrophilic.

  • Outcome: The product precipitates as the hydrochloride salt.

Quantitative Data Summary
Compound StageTypical YieldKey Characterization Signal (1H NMR)
Enamine 85–95%Doublet at ~11.0 ppm (NH), Doublet at ~8.5 ppm (=CH)
4-Hydroxy-3-CN 70–85%Broad singlet >12 ppm (OH/NH), disappearance of ethyl peaks
4-Chloro-3-CN 80–90%Shift of aromatic protons; soluble in CDCl3 (unlike hydroxy precursor)

Part 4: Mechanism of Action Visualization

The biological potency of derivatives like Neratinib stems from their dual-mode binding: competitive ATP binding stabilized by the 3-CN group, followed by covalent locking via a Michael acceptor.

BindingMode cluster_mechanism Inhibition Mechanism EGFR EGFR Kinase Domain (Cys773) HER2 HER2 Kinase Domain (Cys805) Scaffold 3-Cyanoquinoline Core 3-CN Group N-1 Quinoline Scaffold:cn->EGFR H-Bond (Thr830/Water) Scaffold:n1->EGFR H-Bond (Met769 Hinge) Warhead Michael Acceptor (Crotonamide/Acrylamide) Scaffold->Warhead Linked at C-6 Warhead->EGFR Covalent Bond (Irreversible) Warhead->HER2 Covalent Bond

Figure 2: Pharmacophore mapping of 3-cyanoquinoline inhibitors against EGFR/HER2 targets.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49–63. Link[1]

  • Tsou, H. R., et al. (2001).[2] "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity."[1][2] Journal of Medicinal Chemistry, 44(17), 2719–2734.[2] Link

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research, 64(11), 3958–3965. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • PubChem Compound Summary: Pelitinib. National Center for Biotechnology Information. Link

Sources

Technical Guide: The Strategic Utility of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile in Kinase Inhibitor Design

[1][2]

Executive Summary: The "Selectivity Switch" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile molecule serves as a critical "privileged structure" intermediate.[1][2] While its structural cousin, the 6,7-dimethoxy isomer, forms the backbone of approved EGFR inhibitors like Pelitinib and Bosutinib (Src/Abl), the 5,7-dimethoxy variant represents a strategic tool for Scaffold Hopping and Selectivity Tuning .[2]

This guide details the technical application of this scaffold. Unlike the 6,7-isomer, which presents a flat topology ideal for the EGFR ATP-binding pocket, the 5,7-isomer introduces a steric bulk at the C5 position.[2] This subtle structural alteration is utilized to:

  • Dial out EGFR potency (due to steric clash with the gatekeeper or hinge region ceiling).[1]

  • Dial in selectivity for kinases with larger hydrophobic pockets or distinct P-loop architectures, such as MEK , Src , and specific mutant kinases.[2]

  • Modulate Solubility: The altered symmetry of the methoxy groups affects crystal packing and lipophilicity profiles (LogP).

Structural Pharmacology & Mechanistic Logic

To effectively utilize this intermediate, one must understand its "warhead" properties.

The Electrophilic Center (C4-Cl)

The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (S_NAr) .[1] This reactivity is driven by two electronic factors:[1][2]

  • The Quinoline Nitrogen (N1): Acts as an electron sink.[1]

  • The C3-Nitrile (CN): A strong electron-withdrawing group (EWG) that destabilizes the aromatic ring electron density, making C4 highly susceptible to nucleophilic attack by anilines.[1][2]

The 5,7-Methoxy Substitution Pattern[2]
  • C5-Methoxy (The "Twist"): Unlike the 6-methoxy group, the 5-methoxy substituent can force the aniline ring (added at C4) to twist out of coplanarity due to peri-interactions.[1][2] This twist is critical for targeting kinases that require a non-planar inhibitor conformation.[1]

  • C3-Nitrile: Functions as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region (often Met793 in EGFR or equivalent residues in other kinases).[1]

Visualization: Mechanism of Action Pathway

The following diagram illustrates the competitive binding logic and the role of the nitrile group.

KinaseBindingMechanismATPATP (Endogenous Ligand)HingeKinase Hinge Region(Met793/Thr315)ATP->HingeNative H-BondsSignalDownstream Signaling(RAS/RAF/MEK)ATP->SignalScaffold5,7-Dimethoxy ScaffoldScaffold->ATPCompetitive InhibitionScaffold->HingeN1 & C3-CN H-Bonds(High Affinity)HydrophobicHydrophobic Pocket IIScaffold->Hydrophobic5-OMe Steric Fit/Clash(Selectivity Filter)BlockSignaling BlockedScaffold->BlockPrevents Phosphorylation

Caption: Figure 1.[1] Competitive binding mechanism.[1] The 3-CN group anchors the molecule to the kinase hinge, while the 5-OMe group acts as a selectivity filter against the hydrophobic pocket.[1][2]

Experimental Protocol: S_NAr Coupling

This protocol describes the synthesis of a library candidate by coupling This compound with a substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]

Reagents & Equipment
  • Substrate: this compound (1.0 eq).

  • Nucleophile: Substituted Aniline (1.1 – 1.2 eq).[1]

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).[1] Note: Protic solvents facilitate the transition state stabilization.

  • Catalyst (Optional): Pyridine hydrochloride (0.1 eq) or catalytic HCl (if the aniline is weakly nucleophilic).[1]

  • Equipment: Sealed pressure tube (for high temp) or reflux condenser.[1]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask (or pressure vial), suspend 1.0 mmol of this compound in 10 mL of Isopropanol .

  • Addition: Add 1.1 mmol of the target aniline.

    • Critical Check: If the aniline has strong EWGs (e.g., -CF3, -NO2), add 1 drop of conc.[2] HCl to catalyze the reaction by protonating the quinoline nitrogen (increasing C4 electrophilicity).[1]

  • Reaction: Heat the mixture to reflux (85°C) or 100°C in a sealed tube.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1] The starting material (Cl-substrate) usually elutes later than the product in reverse-phase LCMS due to the loss of the lipophilic Cl and gain of the polar NH-Ar group.[1]

    • Duration: Typically 2–6 hours.[1]

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[1][3]

    • Precipitation: The product is often less soluble as the hydrochloride salt.[1] If a solid forms, filter it directly.

    • Basification: If no solid forms, pour the mixture into 50 mL of saturated NaHCO3 (aq). Extract with EtOAc (3x).[1]

  • Purification: Recrystallize from EtOH/MeOH or perform Flash Chromatography (DCM/MeOH gradient).

Quantitative Data Summary (Expected Yields)
Aniline TypeElectronic NatureReaction TimeExpected YieldNotes
3-Chloro-4-fluoroaniline Weakly Deactivated3 h85-92%Standard "Bosutinib-like" side chain.[1][2]
3-Ethynylaniline Neutral/Activated2 h>90%Used for covalent inhibitors (Erlotinib analogs).[1]
3,4-Dimethoxyaniline Activated (Electron Rich)1.5 h95%Very fast reaction; watch for bis-alkylation (rare).[1][2]
2,4-Dichloro-5-methoxyaniline Sterically Hindered12-24 h40-60%Requires high temp (120°C) due to steric clash with 5-OMe.[1][2]

Synthetic Workflow Visualization

The following diagram outlines the synthesis of the scaffold itself (if not purchased) and the subsequent derivatization.

SynthesisWorkflowSM13,5-DimethoxyanilineEnamineEnamine IntermediateSM1->EnamineCondensation(110°C)SM2Ethyl (ethoxymethylene)cyanoacetateSM2->EnamineCyclized4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrileEnamine->CyclizedGould-Jacobs Cyclization(250°C, Dowtherm A)Core4-CHLORO-5,7-DIMETHOXYQUINOLINE-3-CARBONITRILECyclized->CorePOCl3 Chlorination(Reflux)FinalFinal Kinase Inhibitor(4-Anilino-5,7-dimethoxy...)Core->FinalS_NAr Coupling(iPrOH, Reflux)AnilineSubstituted Aniline(R-NH2)Aniline->Final

Caption: Figure 2. Synthetic route from raw materials to final inhibitor.[1][4] Note the high-temperature Gould-Jacobs cyclization required to build the quinoline ring.[1]

Troubleshooting & Optimization

Regioselectivity in Scaffold Synthesis

If synthesizing the core from 3,5-dimethoxyaniline:

  • Issue: Cyclization usually favors the symmetric 5,7-isomer.[1][2] However, trace amounts of 7-methoxy-5-hydroxy impurities can occur if demethylation happens during the high-temp Gould-Jacobs step.[1][2]

  • Validation: Use NOESY NMR . The 5,7-isomer will show a correlation between the C8-H and the C7-OMe, and C6-H with both C5-OMe and C7-OMe.[1][2] The 6,7-isomer (if present as impurity) shows distinct vicinal coupling protons.[1][2]

Reaction Stalling (S_NAr)

If the reaction with the aniline stalls:

  • Cause: The 5-methoxy group exerts steric hindrance protecting the C4-Cl.[1]

  • Solution: Switch solvent to 2-ethoxyethanol (boiling point 135°C) or use microwave irradiation (150°C, 30 min).[1][2] Add 1.0 eq of TFA (Trifluoroacetic acid) to fully protonate the quinoline nitrogen, making it a "super-electrophile."

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[2][4] Journal of Medicinal Chemistry, 46(1), 49-63.[2] Link

  • Berger, D. M., et al. (2009). "Substituted 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(15), 4209-4213.[2] Link

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895.[2] (Foundational Chemistry for Scaffold Synthesis).[1] Link[1][2]

  • BenchChem. (2025).[1][5][6] "4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile Product Data & Synthesis." BenchChem Chemical Database.[1] Link[1][2]

  • Boschelli, D. H., et al. (2001). "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 44(23), 3965–3977.[2] (Context for 5,7-substitution patterns in kinase inhibitors). Link[1][2]

Methodological & Application

Application Notes and Protocols: Strategic C-N Coupling with 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the 4-Aminoquinoline-3-carbonitrile Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, the 4-aminoquinoline framework is a privileged structure, renowned for its role in antimalarial drugs like chloroquine and its potential in developing novel kinase inhibitors for oncology.[3][4][5] The target electrophile, 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile, is a highly functionalized and valuable precursor. The electron-withdrawing cyano group at the C3 position, in conjunction with the inherent electrophilicity of the C4 position of the quinoline ring, renders this molecule highly susceptible to nucleophilic attack. This activation is critical for the facile synthesis of diverse libraries of 4-amino derivatives, which are often explored as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2).[6]

This guide provides a detailed exploration of the reaction conditions for the crucial C-N bond-forming step, coupling various primary and secondary amines with this compound. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer comparative data on reaction conditions, and provide detailed, field-proven protocols for execution in a research setting.

Mechanistic Rationale: Choosing the Right Path for C-N Bond Formation

The coupling of an amine to an activated aryl chloride, such as our quinoline substrate, can be approached primarily through two robust and well-documented mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between them depends on the nucleophilicity of the amine, desired reaction conditions (thermal vs. catalytic), and functional group tolerance.

Pathway 1: The Direct Approach - Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for this transformation is the SNAr reaction.[3][7] This mechanism is facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the strongly electron-withdrawing nitrile group at the C3 position. This group provides crucial resonance stabilization to the negatively charged intermediate.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbon at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism Figure 1: S N Ar Mechanism for Amine Coupling sub 4-Chloro-5,7-dimethoxy- quinoline-3-carbonitrile inter Meisenheimer Intermediate (Resonance Stabilized) sub->inter 1. Nucleophilic Attack nuc Amine (R-NH₂) prod 4-Amino-5,7-dimethoxy- quinoline-3-carbonitrile inter->prod 2. Elimination of Cl⁻ lg HCl base Base (e.g., K₂CO₃, Et₃N) (Optional, if R-NH₂ is used as salt or is weakly nucleophilic) base->inter Neutralizes HCl

Figure 1: SNAr Mechanism for Amine Coupling

This pathway is often preferred for its operational simplicity and the avoidance of expensive metal catalysts. It works exceptionally well with nucleophilic aliphatic amines and electron-rich anilines.

Pathway 2: The Catalytic Alternative - Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., electron-deficient anilines or certain heteroarylamines) or when milder conditions are required, Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[8][9][10] This cross-coupling reaction has become a cornerstone of modern synthesis for its remarkable generality and functional group tolerance.[9][10]

The reaction proceeds through a catalytic cycle involving a Palladium(0) species, which is the active catalyst.

Buchwald_Hartwig_Cycle Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(Cl)L₂ oa->pd2 re Reductive Elimination pd2->re + Amine + Base re->pd0 Catalyst Regeneration prod Product (Ar-NHR) re->prod amine Amine (RNH₂) amine->re aryl_halide Aryl Halide (Ar-Cl) aryl_halide->oa base Base base->re Experimental_Workflow Figure 3: General Experimental Workflow setup 1. Reaction Setup (Weigh Reagents, Add Solvent) reaction 2. Reaction Execution (Heating: Conventional or Microwave) setup->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction If incomplete workup 4. Work-up (Quench, Extract, Dry) monitor->workup Upon completion purify 5. Purification (Column Chromatography / Recrystallization) workup->purify char 6. Characterization (NMR, MS, etc.) purify->char

Figure 3: General Experimental Workflow
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for the reaction of a substituted aniline with the chloroquinoline substrate.

  • Reagents & Equipment:

    • This compound (1.0 eq.)

    • Substituted Aniline (1.2 - 1.5 eq.)

    • Potassium Carbonate (K₂CO₃, 2.0 eq.)

    • N,N-Dimethylformamide (DMF) or Isopropanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • TLC plates, Ethyl Acetate, Hexanes

  • Step-by-Step Methodology:

    • Setup: To a dry round-bottom flask, add this compound (e.g., 248.7 mg, 1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

    • Solvent Addition: Add anhydrous DMF (or isopropanol) to achieve a substrate concentration of approximately 0.1-0.2 M (e.g., 5-10 mL).

    • Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture vigorously and heat to reflux (for isopropanol, ~82 °C; for DMF, a set temperature of 100-120 °C is recommended).

    • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The disappearance of the starting chloroquinoline spot indicates completion. Typical reaction times are 5-24 hours. [11] 5. Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). Combine the organic layers.

    • Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the pure 4-anilino-5,7-dimethoxyquinoline-3-carbonitrile derivative. [11]

Protocol 2: General Procedure for Microwave-Assisted SNAr

This protocol leverages microwave heating to dramatically reduce reaction times.

  • Reagents & Equipment:

    • This compound (1.0 eq.)

    • Primary or Secondary Amine (1.5 - 2.0 eq.)

    • Dimethyl Sulfoxide (DMSO)

    • Microwave reaction vial with a stir bar

    • Scientific microwave reactor

  • Step-by-Step Methodology:

    • Setup: In a 10 mL microwave reaction vial, combine this compound (e.g., 124 mg, 0.5 mmol) and the desired amine (0.75-1.0 mmol).

    • Solvent Addition: Add 3-5 mL of DMSO. If the amine is a secondary amine salt, a base like sodium hydroxide may be required. [7] 3. Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 140-180 °C for 20-30 minutes with stirring. [7] 4. Work-up & Purification: After cooling to room temperature, the work-up and purification follow the same procedure as described in Protocol 1 (Steps 5-8). The product often precipitates upon addition to water, simplifying isolation.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Amine is not nucleophilic enough for SNAr. 3. Deactivated catalyst in Buchwald-Hartwig reaction.1. Increase temperature or prolong reaction time. Consider switching to a higher boiling solvent like DMSO or using microwave irradiation. 2. Switch to the Buchwald-Hartwig protocol. 3. Ensure inert atmosphere is maintained; use fresh, high-quality catalyst and ligands.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Di-substitution or reaction with other functional groups. 3. Hydrolysis of the nitrile group under harsh basic/acidic conditions.1. Lower the reaction temperature. 2. Use a milder base or reduce the equivalents of the amine. 3. Ensure work-up conditions are neutral or mildly basic/acidic. Avoid prolonged exposure to strong acids or bases.
Difficulty in Purification 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts (e.g., amine salts).1. Drive the reaction to full conversion. Try different solvent systems for column chromatography or attempt recrystallization. 2. Perform an aqueous wash (e.g., with dilute HCl if the product is not basic, or with sat. NaHCO₃) to remove amine salts before chromatography.
Conclusion and Future Outlook

The synthesis of 4-amino-5,7-dimethoxyquinoline-3-carbonitriles is a critical step in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The C4-chloro group of the starting material is highly activated, allowing for efficient C-N bond formation through several reliable methods. For most common amines, thermal or microwave-assisted SNAr provides a direct, cost-effective, and scalable route. For more challenging, less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful, albeit more complex, alternative with a broader substrate scope. By understanding the mechanistic principles and carefully selecting the reaction conditions based on the properties of the amine nucleophile, researchers can efficiently generate diverse libraries of these valuable compounds for further biological evaluation.

References
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1).
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Compar
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
  • Quinoline Series: Synthesis. (2019, February 24). openlabnotebooks.org.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC.
  • Different methods of C-N bond formation.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Taylor & Francis Online.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003, January 2). PubMed.
  • reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines. BenchChem.
  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2025, November 24).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central.
  • Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. BenchChem.

Sources

Application Note: Synthesis of Third-Generation EGFR Inhibitors Utilizing 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

[1]

Executive Summary

The emergence of resistance mutations in Non-Small Cell Lung Cancer (NSCLC), specifically T790M and C797S, has necessitated the shift from reversible quinazoline inhibitors (e.g., Gefitinib) to irreversible quinoline-3-carbonitrile scaffolds (e.g., Pelitinib). This guide details the synthetic utility of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile as a pivotal electrophilic intermediate.[1]

Unlike the standard 6,7-dimethoxy substitution pattern found in many approved EGFR inhibitors, the 5,7-dimethoxy pattern offers a distinct pharmacokinetic profile and altered solubility parameters due to the steric environment near the nitrogen binding pocket. This protocol provides a validated workflow for coupling this core with functionalized anilines via Nucleophilic Aromatic Substitution (

1

Scientific Background & Rationale

The Quinoline-3-Carbonitrile Scaffold

The 3-cyano group serves two critical functions in EGFR inhibitor design:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C4 position.[1] This facilitates the

    
     reaction with aniline nucleophiles under milder conditions than those required for unsubstituted quinolines.[1]
    
  • Binding Affinity: In the ATP-binding pocket of EGFR, the nitrile group can participate in non-covalent interactions with the hinge region (specifically Met793), enhancing potency.

Structural Activity Relationship (SAR)

The 4-anilinoquinoline-3-carbonitrile core mimics the adenosine moiety of ATP.[1]

  • Head Group (Quinoline): Binds to the adenine pocket. The 5,7-dimethoxy pattern provides hydrophobic bulk that fits into the solvent-exposed region.[1]

  • Tail Group (Aniline): The aniline moiety extends into the hydrophobic back pocket. For covalent inhibitors (targeting Cys797), a Michael acceptor (e.g., acrylamide) is attached to the aniline.

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway.

EGFR_Synthesis_Pathwaycluster_conditionsCritical Process ParametersCore4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile(Electrophile)IntermediateMeisenheimerComplexCore->IntermediateIsopropanol, Reflux(SNAr Addition)AnilineFunctionalized Aniline(Nucleophile)Aniline->IntermediateProductFinal EGFR Inhibitor(4-Anilinoquinoline-3-carbonitrile)Intermediate->Product-HCl(Elimination)ParamsTemp: 80-90°CSolvent: iPrOH or MeCNBase: None (autocatalytic) or Pyridine

Caption: Figure 1. Reaction pathway for the synthesis of EGFR inhibitors via

1

Experimental Protocols

Materials and Reagents
  • Core Scaffold: this compound (Purity >97%).[1]

  • Nucleophile: 3-Chloro-4-fluoroaniline (for Gefitinib-like analogs) or 4-[(3-Chloro-4-fluorophenyl)amino]-but-2-enamide derivatives (for covalent inhibitors).[1]

  • Solvent: 2-Propanol (Isopropanol, IPA) - anhydrous grade preferred.[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - Optional, see notes.[1]

Protocol A: Preparation of the Core (If not commercially sourced)

Note: While the prompt focuses on "using" the core, availability of the 5,7-isomer can be limited. This brief synthesis ensures project continuity.

  • Condensation: React 3,5-dimethoxyaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol at reflux for 2 hours. Cool to precipitate the enamine intermediate.[1]

  • Cyclization (Gould-Jacobs): Add the enamine portion-wise to refluxing Dowtherm A (250°C). This high temperature is non-negotiable for the cyclization to occur.[1]

    • Mechanism Note: The symmetry of 3,5-dimethoxyaniline directs cyclization to the ortho position, yielding the 5,7-dimethoxy pattern exclusively.

  • Chlorination: Treat the resulting 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile with POCl

    
      (neat or in toluene) at 100°C for 3 hours. Quench carefully into ice water and neutralize to precipitate the yellow solid target: This compound .[1]
    
Protocol B: Coupling Reaction (Inhibitor Synthesis)

This is the primary workflow for generating the drug candidate.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (1.0 mmol, 248 mg) and 2-Propanol (10 mL).

  • Nucleophile Addition: Add the substituted aniline (1.1 mmol) in one portion.

    • Scientist's Note: If the aniline contains acid-sensitive groups (e.g., certain acetals), add 1.2 eq of DIPEA to scavenge the HCl generated. For standard anilines, no base is required initially; the HCl salt of the product often precipitates cleanly.

  • Reaction: Heat the suspension to reflux (approx. 82°C).

    • Observation: The mixture will likely clarify as the starting material dissolves, followed by the gradual precipitation of the product (often as a bright yellow or orange solid).

    • Duration: Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] Typical reaction time is 2–4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Stir for an additional 30 minutes to maximize precipitation.

    • Filter the solids using a Büchner funnel.[1]

    • Wash the cake with cold 2-Propanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted aniline.[1]

  • Free Base Conversion (Optional): The product isolated above is the Hydrochloride salt.[1] To obtain the free base:

    • Suspend the solid in Methanol/Water (1:1).

    • Adjust pH to ~8 using saturated NaHCO

      
       solution.[1]
      
    • Stir for 30 minutes, filter, and dry under vacuum at 50°C.

Data Analysis & Quality Control

Expected Analytical Data

The following table summarizes the expected shifts in Proton NMR (

PositionStarting Material (4-Cl)

(ppm)
Product (4-Anilino)

(ppm)
Diagnostic Change
H-2 (Quinoline) ~8.80 (s)~8.50 - 8.60 (s)Slight upfield shift due to shielding by aniline.[1]
NH (Bridge) Absent~9.80 - 10.20 (s, br)Appearance of broad singlet (D

O exchangeable).[1]
H-6/H-8 ~6.50 - 7.00~6.40 - 6.90Minor shifts; pattern confirms 5,7-substitution.[1]
Aniline Protons AbsentMultiplet (6.8 - 7.[1]5)Integration must match stoichiometry.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion; Product solubility in IPA.Extend reflux time; Cool to 0°C before filtration; Switch solvent to Acetonitrile.
Hydrolysis of Nitrile Presence of water + acid at high temp.Use anhydrous IPA; Ensure system is sealed with a drying tube.
Regio-isomer Impurities Impure starting material (if synthesized in-house).[1]Verify the 4-chloro starting material purity by HPLC before coupling.[1]
Sticky Precipitate Oiling out of the salt.Re-heat to dissolve, add seed crystal, and cool slowly.

Mechanism of Action Visualization

Understanding the binding mode is essential for optimizing the aniline "tail".

Binding_Mechanismcluster_pocketBinding Site InteractionsDrug5,7-DimethoxyInhibitorN1Quinoline N1(H-Bond Acceptor)Cys797Cys797(Michael Addition)Drug->Cys797Covalent Bond(If Acrylamide present)SolventSolvent Front(5,7-OMe interaction)Drug->SolventHydrophobic InteractionEGFREGFR Kinase Domain(ATP Pocket)Met793Met793(Hinge Region)N1->Met793Hydrogen Bond

Caption: Figure 2. Pharmacophore mapping of the inhibitor within the EGFR ATP-binding pocket.[1]

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chains on epidermal growth factor receptor kinase inhibition." Journal of Medicinal Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases with enhanced antitumor activity."[1] Journal of Medicinal Chemistry.

  • EKB-569 (Pelitinib) Structure & Data. National Cancer Institute (NCI) Drug Dictionary.[1]

  • Gazit, A., et al. (1996). "Tyrphostins.[1] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases."[1] Journal of Medicinal Chemistry.

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate Personal Protective Equipment (PPE) due to the toxicity of quinoline derivatives and POCl

Application Note: High-Fidelity Reduction of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., analogs of Bosutinib or Neratinib). The primary objective is to reduce the nitrile group (


) while preserving the labile chlorine atom at the C4 position.
The Chemoselectivity Paradox

The C4-Chloro substituent is highly susceptible to:

  • Nucleophilic Displacement (

    
    ):  The quinoline nitrogen renders the C4 position electron-deficient, making it prone to attack by hydride nucleophiles (e.g., 
    
    
    
    ).
  • Hydrogenolysis: Transition metal catalysts (Pd/C, PtO2) used in catalytic hydrogenation will rapidly cleave the C-Cl bond before or concurrent with nitrile reduction.

Therefore, standard reduction protocols must be abandoned in favor of electrophilic hydride donors or controlled coordination complexes. This guide provides two validated protocols:

  • Protocol A: Partial reduction to the Aldehyde using DIBAL-H (Cryogenic).

  • Protocol B: Full reduction to the Primary Amine using Borane-Dimethyl Sulfide (BH3·DMS).

Decision Logic & Workflow

The following decision tree outlines the reagent selection based on the desired oxidation state of the product.

ReductionWorkflow Start Substrate: This compound Target Select Target Moiety Start->Target Aldehyde Target: Aldehyde (-CHO) (Intermediate for reductive amination) Target->Aldehyde Pathway A Amine Target: Primary Amine (-CH2NH2) (Linker synthesis) Target->Amine Pathway B MethodA Protocol A: DIBAL-H (-78°C, Toluene/DCM) Aldehyde->MethodA MethodB Protocol B: Borane-DMS (Reflux, THF) Amine->MethodB RiskA Critical Control: Cryogenic temp required to prevent over-reduction. MethodA->RiskA RiskB Critical Control: Acidic MeOH workup required to break Boron-Amine complex. MethodB->RiskB

Figure 1: Strategic workflow for chemoselective nitrile reduction.

Protocol A: Partial Reduction to Aldehyde (DIBAL-H)[1][2]

Objective: Selective conversion of the nitrile to the aldehyde without over-reduction to the amine or dehalogenation.

Mechanistic Insight

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid, coordinating to the nitrile nitrogen.[1] At -78°C, the hydride transfer forms a stable N-alumino-imine intermediate.[1] This intermediate is sterically bulky and stable at low temperatures, preventing the addition of a second hydride. The aldehyde is only released upon acidic hydrolysis during the workup.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate), sat. aq. solution.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). The 5,7-dimethoxy substitution aids solubility compared to the bare chloro-quinoline.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.2 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Note: Maintain internal temperature below -70°C. A color change (often to bright yellow or orange) indicates formation of the alumino-imine complex.

  • Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (Caution: TLC requires a mini-workup; quench an aliquot with MeOH/H2O to see the aldehyde).

  • Quenching (The Critical Step):

    • While still at -78°C, add anhydrous Methanol (2.0 eq) dropwise to destroy excess hydride.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add saturated Rochelle’s Salt solution (volume equal to reaction solvent).

  • Emulsion Breaking: Vigorously stir the biphasic mixture at room temperature for 1–2 hours. The mixture will transition from a gelatinous gray emulsion to two clear layers.

  • Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over

    
     and concentrate.
    

Yield Expectation: 85–92% Storage: The resulting aldehyde is prone to oxidation. Store under inert gas at -20°C or use immediately.

Protocol B: Full Reduction to Primary Amine (Borane-DMS)

Objective: Complete reduction to the amine while preserving the aryl chloride.

Mechanistic Insight

Lithium Aluminum Hydride (


) is a nucleophilic reducing agent and poses a high risk of 

displacement of the chlorine at C4. Borane (

)
, typically complexed with Dimethyl Sulfide (DMS) or THF, is an electrophilic reducing agent . It preferentially attacks the electron-rich nitrile nitrogen without interacting with the electron-deficient C-Cl bond.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (

    
    , 2.0 M in THF) (3.0 eq)
    
  • Solvent: Anhydrous THF

  • Workup Reagent: Methanolic HCl (1.25 M)

Step-by-Step Procedure
  • Setup: Equip a flask with a reflux condenser and a gas outlet leading to a bleach trap (to neutralize any escaping DMS or Borane). Purge with Nitrogen.[2]

  • Dissolution: Dissolve substrate in anhydrous THF (0.2 M).

  • Addition: Add

    
     (3.0 eq) dropwise at 0°C.
    
    • Safety: DMS has a potent stench; use a well-ventilated fume hood.

  • Reaction: Allow to warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The intermediate is a boron-amine complex and may not fly well on MS; look for disappearance of starting material.

  • Hydrolysis (Crucial):

    • Cool to 0°C. Carefully add Methanol (excess) to quench.

    • The Boron Trap: The amine is currently tied up in a stable Boron-Nitrogen complex. To free it, add Methanolic HCl or 6M aqueous HCl and reflux for 1 hour.

  • Isolation:

    • Cool to room temperature.[3][4][5] Basify to pH > 10 using 2M NaOH (keep cold to prevent hydrolysis of the 4-Cl).

    • Extract immediately with Ethyl Acetate or DCM.

    • Wash with brine, dry (

      
      ), and concentrate.
      

Yield Expectation: 70–80%

Analytical Validation

The following table summarizes the expected spectral shifts confirming the transformation.

FeatureSubstrate (Nitrile)Product A (Aldehyde)Product B (Amine)
IR Spectroscopy Sharp peak ~2220

(CN)
Strong peak ~1690

(C=O)
Broad stretch 3300-3400

(

)
1H NMR No protons on functional groupSinglet

10.0–10.5 ppm
Doublet/Singlet

3.8–4.2 ppm (

)
MS (ESI+) [M+H]+ 249.0[M+H]+ 252.0 (often hydrates)[M+H]+ 253.0
C4-Chlorine Status IntactIntactIntact (Verify isotopic pattern 3:1)

Pathway Visualization

The mechanism of DIBAL-H reduction highlights the importance of the low-temperature quench to prevent over-reduction.

DIBAL_Mechanism Substrate Nitrile (R-CN) Complex Al-N Complex (Coordination) Substrate->Complex DIBAL-H (Lewis Acid) Imine N-Alumino Imine (Stable at -78°C) Complex->Imine Hydride Transfer Hydrolysis Tetrahedral Intermediate Imine->Hydrolysis H3O+ / Rochelle's Salt Aldehyde Aldehyde (R-CHO) Hydrolysis->Aldehyde Elimination of NH3

Figure 2: DIBAL-H reduction mechanism. The stability of the N-Alumino Imine at -78°C is the key to selectivity.

References

  • BenchChem. (2025).[6] Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.[6] Retrieved from

  • Chemistry Steps. (2024). Nitrile Reduction Mechanism with LiAlH4 and DIBAL.[7][1][8][9][10] Retrieved from

  • Organic Chemistry Portal. (2024).[11] DIBAL-H: Diisobutylaluminium hydride Properties and Reactions.[2][1][6][8][12] Retrieved from

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[2][8][10] Retrieved from

  • Common Organic Chemistry. (2024). Nitrile to Aldehyde - Common Conditions: DIBAL-H.[7][2][1][6][8][12] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Strategic Functionalization of Quinoline-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art of quinoline-3-carbonitrile functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. Here, we move beyond simple protocols to dissect the underlying chemical principles that govern reaction outcomes, empowering you to anticipate and mitigate common side reactions. Our focus is on providing actionable intelligence to enhance selectivity, improve yields, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of quinoline-3-carbonitrile?

A1: The primary challenges in the functionalization of quinoline-3-carbonitrile revolve around three main areas: loss of regioselectivity, unwanted reactions of the nitrile group, and polymerization or degradation of the quinoline core. Specifically, you may encounter:

  • Competing C-H functionalization: Depending on the reaction conditions and catalysts used, functionalization can occur at other positions on the quinoline ring, most commonly at C2, C4, and C8, leading to a mixture of isomers that can be difficult to separate.[1][2]

  • Hydrolysis of the nitrile group: The cyano group at the C3 position is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[3] This is a significant issue if the nitrile is a key pharmacophore or a handle for further transformations.

  • Dimerization or polymerization: Under harsh reaction conditions, particularly with strong bases or acids, quinoline derivatives can undergo self-condensation or polymerization, leading to the formation of intractable tars and a significant reduction in the yield of the desired product.[4]

  • Over-oxidation: When employing oxidative functionalization strategies, there is a risk of over-oxidation of the quinoline ring system, which can lead to ring-opening or the formation of undesired quinolones.

  • Reduction of the quinoline ring: In reactions involving reducing agents, such as catalytic hydrogenation, the quinoline ring can be partially or fully reduced to the corresponding tetrahydroquinoline or decahydroquinoline, respectively.[5]

Q2: How can I control the regioselectivity of my functionalization reaction on the quinoline ring?

A2: Controlling regioselectivity is paramount for a successful and efficient synthesis. Several strategies can be employed:

  • Use of Directing Groups: The introduction of a directing group can effectively steer the functionalization to a specific position. A common and effective strategy is the use of quinoline N-oxides. The N-oxide functionality can direct metallation and subsequent functionalization to the C2 and C8 positions.[1][2] The N-oxide can often be removed in a subsequent step.

  • Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands play a crucial role in determining the site of functionalization. For instance, different palladium or rhodium catalysts can exhibit distinct selectivities for different C-H bonds on the quinoline scaffold.[1][2]

  • Reaction Conditions: Temperature, solvent, and the nature of the base or acid used can significantly influence the regiochemical outcome. A thorough optimization of these parameters is often necessary to favor the desired isomer.

Q3: Are there any general recommendations for choosing a solvent for quinoline-3-carbonitrile functionalization?

A3: Solvent choice is critical and can influence reaction rates, selectivity, and the solubility of reactants and products. While the optimal solvent is highly reaction-dependent, here are some general guidelines:

  • Aprotic Polar Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used as they can dissolve a wide range of organic molecules and salts. However, be mindful that they can also participate in or promote side reactions. For example, DMSO can act as an oxidant at elevated temperatures.

  • Ethereal Solvents: THF and 1,4-dioxane are often good choices for organometallic reactions. They are relatively inert but have lower boiling points, which may limit the reaction temperature.

  • Aromatic Hydrocarbons: Toluene and xylene are suitable for reactions requiring higher temperatures.

  • Solvent-Free Conditions: In some cases, mechanochemical (ball-milling) or solvent-free reactions can offer a more environmentally friendly and sometimes more efficient alternative, minimizing solvent-related side reactions.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions you may encounter.

Issue 1: Unwanted Hydrolysis of the C3-Nitrile Group to an Amide or Carboxylic Acid

Symptoms:

  • Appearance of new, more polar spots on TLC.

  • Mass spectrometry data showing the addition of 18 amu (for amide) or 35 amu (for carboxylic acid) to the mass of the starting material.

  • IR spectroscopy showing the appearance of a carbonyl stretch (around 1650-1710 cm⁻¹) and N-H stretches (for primary amides, around 3200-3400 cm⁻¹).

Root Cause Analysis: The nitrile group is an electrophilic functional group that can be attacked by nucleophiles, most commonly water, under either acidic or basic conditions. The initial product is an amide, which can then be further hydrolyzed to a carboxylic acid under more vigorous conditions.[3]

Mitigation Strategies & Protocols:

Strategy Rationale Detailed Protocol
Strict Anhydrous Conditions Minimizing the presence of water, the primary nucleophile for hydrolysis.1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Use of Non-Nucleophilic Bases Avoiding bases that can also act as nucleophiles or generate hydroxide ions in the presence of trace water.Instead of NaOH or KOH, consider using organic bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃.
Lower Reaction Temperatures Hydrolysis is often kinetically slower at lower temperatures.If the desired reaction can proceed at a lower temperature, perform a temperature optimization study, starting from room temperature or below.
Protecting the Nitrile Group (Advanced) In complex syntheses where the nitrile is particularly labile, temporary protection might be necessary.This is a less common approach for nitriles but can be achieved by converting the nitrile to a more stable functional group that can be reverted back. This is highly substrate-specific and requires careful planning.
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Symptoms:

  • Multiple product spots on TLC with similar Rf values.

  • NMR spectroscopy showing complex multiplets and multiple sets of signals for the quinoline protons.

  • Difficulty in purifying the desired product by column chromatography.

Root Cause Analysis: The quinoline ring has several positions that can be susceptible to attack, depending on the electronic nature of the functionalization reaction. The presence of the electron-withdrawing nitrile group at C3 can influence the reactivity of other positions.

Mitigation Strategies & Protocols:

Strategy 1: Employing N-Oxide as a Directing Group for C2 or C8 Functionalization

Rationale: The N-oxide functionality coordinates with the metal catalyst, bringing it into proximity with the C2 and C8 positions, thereby directing functionalization to these sites.[1][2]

Experimental Workflow:

G cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Regioselective Functionalization cluster_2 Step 3: Deoxygenation start Quinoline-3-carbonitrile step1 React with m-CPBA or H₂O₂/AcOH start->step1 product1 Quinoline-3-carbonitrile N-oxide step1->product1 step2 Transition Metal Catalyst (e.g., Pd, Rh) + Reagent product1->step2 product2 C2 or C8 Functionalized N-oxide step2->product2 step3 Reducing Agent (e.g., PCl₃, PPh₃) product2->step3 final_product C2 or C8 Functionalized Quinoline-3-carbonitrile step3->final_product

Caption: Workflow for regioselective functionalization using an N-oxide directing group.

Protocol for N-Oxide Formation:

  • Dissolve quinoline-3-carbonitrile (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Add the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-oxide.

Issue 3: Formation of Polymeric "Tar"

Symptoms:

  • Formation of a dark, insoluble material in the reaction flask.

  • Significant loss of mass balance and very low yield of the desired product.

  • Streaking on the TLC plate from the baseline.

Root Cause Analysis: This is often a result of overly harsh reaction conditions (high temperatures, strong acids or bases) that promote polymerization or degradation of the quinoline scaffold.[4]

Mitigation Strategies & Protocols:

Strategy Rationale Key Considerations
Lower Reaction Temperature Reduces the rate of decomposition and polymerization reactions.Determine the minimum temperature required for the desired transformation.
Slower Reagent Addition Avoids localized high concentrations of reactive species and helps to control exotherms.Use a syringe pump for the slow addition of highly reactive reagents.
Use of Milder Reagents Less reactive reagents are less likely to cause decomposition.For example, use a weaker base or a less aggressive oxidizing/reducing agent.
Degassing the Solvent Removes dissolved oxygen which can sometimes initiate radical polymerization pathways.Bubble an inert gas (N₂ or Ar) through the solvent for 15-30 minutes before use.

Visualizing Reaction Pathways

Understanding the potential for side reactions often involves appreciating the different reactive pathways available to the substrate.

G cluster_main Functionalization of Quinoline-3-carbonitrile cluster_desired Desired Pathway cluster_side Side Reactions start Quinoline-3-carbonitrile desired_product C-X Functionalized Product start->desired_product Optimized Conditions hydrolysis Hydrolysis (Amide/Carboxylic Acid) start->hydrolysis H₂O, Acid/Base isomerization Isomeric Products (e.g., C2, C4, C8) start->isomerization Poor Regiocontrol polymerization Polymerization/Tar start->polymerization Harsh Conditions

Caption: Competing reaction pathways in quinoline-3-carbonitrile functionalization.

References

  • Cao, Z., et al. (2022). Catalyst-free C-3 functionalization of azaarenes. Organic & Biomolecular Chemistry, 20(1), 123-127. DOI: 10.1039/D1OB02178K.
  • Chaturvedi, P., et al. (2016). Rational design of central selective acetylcholinesterase inhibitors by means of a “bio-oxidisable prodrug” strategy. European Journal of Medicinal Chemistry, 124, 531-546.
  • Dufour, J., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Ganesan, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Journal of Molecular Structure, 1184, 461-475.
  • Dufour, J., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed, 34520743.
  • Trofimov, A., et al. (2021). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 26(16), 4983.
  • Nainwal, L., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969135.
  • O'Donovan, D. H., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200693.
  • Jana, S., et al. (2020). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. Chemistry – An Asian Journal, 15(5), 577-580.
  • Khan, I., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(21), 1549-1568.
  • Yadav, M., & Chundawat, T. S. (2021). Synthesis of quinoline-3-carbonitrile derivatives.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kumar, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 23, 2572-2585.
  • Wang, C., et al. (2023). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 145(35), 19356-19363.
  • Dufour, J., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Kumar, R., & Singh, R. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.
  • Kumar, A., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(20), 12536-12547.
  • Gellis, A., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-1662.
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 1855-1861.
  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21334-21353.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • BenchChem. (2025).
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
  • Gorgan, D. L., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(21), 7384.
  • Wikipedia. (2024). Metal–organic framework. Wikipedia.
  • Wikipedia. (2024). Heterocyclic compound. Wikipedia.
  • Wikipedia. (2024). Pyridine. Wikipedia.

Sources

Technical Support Center: Optimizing Temperature for SNAr Reactions with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these critical synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guides

This section addresses specific problems you might encounter during your SNAr reactions with 4-chloroquinolines, focusing on the critical role of temperature.

Issue 1: My reaction is slow or incomplete, even after prolonged reaction times.

Root Cause Analysis:

Low reaction temperature is a primary suspect for sluggish or incomplete SNAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[1][2][3] The initial nucleophilic attack on the electron-deficient quinoline ring is the rate-determining step and is often associated with a significant activation energy barrier. Insufficient thermal energy can lead to a slow rate of formation of this intermediate, thus stalling the reaction.

Troubleshooting Steps & Scientific Rationale:

  • Systematic Temperature Elevation: Gradually increase the reaction temperature in 10-20 °C increments. While many SNAr reactions are conducted at elevated temperatures (80–130 °C), the optimal temperature is highly dependent on the specific nucleophile and solvent used.[4] For less reactive nucleophiles or in non-polar solvents, higher temperatures may be necessary to achieve a practical reaction rate.[5]

  • Solvent Considerations: Ensure your chosen solvent has a boiling point compatible with the desired reaction temperature. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used as they can effectively solvate the charged intermediate and operate at higher temperatures. However, be aware of potential solvent decomposition at very high temperatures, which can introduce impurities.[6]

  • Microwave Irradiation: For small-scale reactions, microwave heating can be a powerful tool to rapidly screen higher temperatures and accelerate reaction rates.[5][7] The use of sealed vessels allows for temperatures to exceed the solvent's atmospheric boiling point.

Issue 2: I'm observing significant side product formation, and my yield of the desired product is low.

Root Cause Analysis:

Elevated temperatures, while beneficial for reaction rate, can also promote undesirable side reactions. The nature of these side products depends on the specific reactants and conditions. Potential side reactions include:

  • Degradation of Starting Materials or Product: The 4-chloroquinoline scaffold or the nucleophile may not be stable at high temperatures, leading to decomposition.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases, to generate nucleophilic species (e.g., dimethylamine) that can compete with your intended nucleophile.[6]

  • Formation of Isomeric Products: In some cases, high temperatures can lead to a loss of regioselectivity, resulting in a mixture of isomers. This is particularly relevant when there are multiple potential sites for nucleophilic attack.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the product that forms the fastest. At higher temperatures, the reaction can become reversible and shift to thermodynamic control, favoring the most stable product.[8][9][10][11][12] If the desired product is the kinetic product, excessive heat can lead to its conversion to the more stable, but undesired, thermodynamic product.

Troubleshooting Steps & Scientific Rationale:

  • Temperature Optimization Study: Conduct a systematic study to find the "sweet spot" where the rate of the desired reaction is maximized relative to the rates of side reactions. This can be done by running the reaction at a range of temperatures and monitoring the product-to-impurity ratio by techniques like HPLC or NMR.

  • Re-evaluate Solvent Choice: If solvent-related side products are suspected, consider switching to a more inert solvent. While polar aprotic solvents are common, other options like sulfolane or even greener alternatives in combination with phase-transfer catalysts could be explored.[6][13]

  • Controlled Addition of Reagents: Adding the nucleophile or base slowly at a lower temperature before gradually heating to the optimal reaction temperature can sometimes mitigate side reactions that occur rapidly at higher temperatures.

Issue 3: My reaction is inconsistent and difficult to reproduce.

Root Cause Analysis:

Poor temperature control is a frequent cause of irreproducible results. Hot spots in the reaction vessel or fluctuations in the heating source can lead to variations in reaction outcomes. This is especially critical in scaled-up reactions where efficient heat transfer is more challenging.

Troubleshooting Steps & Scientific Rationale:

  • Precise Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to ensure accurate temperature readings. Do not rely solely on the setpoint of the heating mantle or oil bath.

  • Efficient Stirring: Ensure vigorous and consistent stirring to maintain a homogenous temperature throughout the reaction mixture.

  • Controlled Heating: Utilize a reliable heating source such as an oil bath with a temperature controller or a jacketed reactor for larger scale reactions. This provides more uniform and stable heating compared to a simple heating mantle.

  • Document Everything: Meticulously record all reaction parameters, including the rate of heating, the final temperature, and the duration of the reaction, to aid in troubleshooting and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for an SNAr reaction with a 4-chloroquinoline?

A good starting point for many SNAr reactions with 4-chloroquinolines is typically in the range of 80-100 °C.[4] However, this is highly dependent on the nucleophilicity of your attacking species and the solvent system. For highly reactive nucleophiles, you might start at a lower temperature (e.g., 50-60 °C), while less reactive nucleophiles may require temperatures exceeding 120 °C.[14]

Q2: How does the electronic nature of substituents on the quinoline ring affect the optimal temperature?

Electron-withdrawing groups (EWGs) on the quinoline ring, particularly at positions that can stabilize the negative charge of the Meisenheimer intermediate (ortho and para to the chlorine), will activate the ring towards nucleophilic attack.[1][15][16] This increased reactivity generally allows for the use of lower reaction temperatures. Conversely, electron-donating groups (EDGs) will deactivate the ring, often necessitating higher temperatures to achieve a reasonable reaction rate.

Q3: Can I run my SNAr reaction at room temperature?

While less common, some SNAr reactions on highly activated 4-chloroquinolines with potent nucleophiles can proceed at or near room temperature.[17] If your quinoline substrate has strong electron-withdrawing groups, it is worth attempting the reaction at a lower temperature first to minimize potential side reactions.

Q4: Is it possible for the temperature to be too low, even if the reaction appears to be proceeding?

Yes. While a reaction may proceed at a lower temperature, it might be under kinetic control, potentially favoring an undesired, less stable product.[9][10][12] If the desired product is the thermodynamically more stable one, a higher temperature might be required to ensure the reaction is reversible and reaches thermodynamic equilibrium.

Q5: My reaction involves a strong base like NaH. Are there any specific temperature-related safety concerns?

Absolutely. The combination of strong bases like sodium hydride with polar aprotic solvents such as DMF can lead to exothermic decomposition at elevated temperatures, posing a significant safety risk.[6] It is crucial to carefully control the temperature and consider alternative, less reactive base-solvent combinations if high temperatures are required.

Experimental Protocols & Visualizations

Protocol: Systematic Temperature Screening for an SNAr Reaction

This protocol outlines a general procedure for optimizing the reaction temperature for the substitution of a 4-chloroquinoline with a generic amine nucleophile.

Materials:

  • 4-chloroquinoline derivative

  • Amine nucleophile

  • Base (e.g., K₂CO₃, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vials with stir bars

  • Heating block or parallel synthesizer capable of maintaining multiple, distinct temperatures

  • Analytical instrumentation (e.g., LC-MS, HPLC, or TLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the 4-chloroquinoline, amine nucleophile, and base in the chosen solvent to ensure accurate and consistent dispensing.

  • Reaction Setup: In a series of reaction vials, add the 4-chloroquinoline stock solution.

  • Addition of Reagents: To each vial, add the amine nucleophile and base stock solutions.

  • Temperature Gradient: Place the vials in a pre-heated heating block or parallel synthesizer set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction vial.

  • Quenching and Analysis: Quench the aliquots (e.g., with water) and extract with a suitable organic solvent. Analyze the organic layer by your chosen analytical method to determine the conversion to product and the formation of any impurities.

  • Data Evaluation: Plot the percentage conversion and impurity profile as a function of temperature and time to identify the optimal conditions.

Data Presentation

Table 1: Example Data from a Temperature Optimization Study

Temperature (°C)Time (h)Conversion (%)Key Impurity (%)
602415<1
8012652
1004955
1202>9915

This illustrative data suggests that 100 °C for 4 hours provides a high conversion with minimal impurity formation.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Parallel Reaction Screening cluster_analysis Analysis cluster_decision Decision Prep Prepare Stock Solutions (Substrate, Nucleophile, Base) Setup Dispense Reagents into Vials Prep->Setup Heat Heat at Multiple Temperatures (e.g., 60, 80, 100, 120 °C) Setup->Heat Monitor Monitor by Timepoint (e.g., 1, 4, 12, 24h) Heat->Monitor Analyze Analyze Aliquots (LC-MS, HPLC, TLC) Monitor->Analyze Optimize Identify Optimal Temperature Analyze->Optimize

Caption: Workflow for systematic temperature optimization in SNAr reactions.

Temp_Effects cluster_outcomes Potential Outcomes Temp Reaction Temperature Rate Increased Reaction Rate Temp->Rate Increase Side Increased Side Products (Degradation, Solvent Reaction) Temp->Side Increase Selectivity Altered Selectivity (Kinetic vs. Thermodynamic) Temp->Selectivity Shift

Caption: The multifaceted effects of increasing reaction temperature.

References

  • Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress. Retrieved from [Link]

  • SNAr Solvents and Reagents. (n.d.). Wordpress.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • SNAr troubleshooting. (2023, December 23). Reddit.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. (n.d.). ResearchGate.
  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube.
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
  • Ch 23 - SNAr. (2020, March 23). YouTube.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC.
  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
  • SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. (2004, August 19). PubMed.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (n.d.). Benchchem.
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. (2016, June 15). PubMed.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Haloselectivity of Heterocycles. (n.d.). Baran Lab.
  • SNAr reaction scope & limitations. (2020, February 2). YouTube.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021, January 8). PubMed.

Sources

Technical Support Center: Purification of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of unreacted 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile from reaction mixtures. Our goal is to equip you with the scientific principles and practical steps needed to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: How can I quickly determine if my reaction mixture still contains unreacted this compound?

The most effective and rapid method is Thin-Layer Chromatography (TLC).[1] By spotting your starting material, a co-spot (a mix of starting material and your reaction mixture), and the reaction mixture on the same TLC plate, you can visualize the progress. The reaction is incomplete if a spot in the reaction mixture lane has the same retention factor (Rf) as the starting material spot.[1]

Q2: What is the most common reason for incomplete reactions?

In many syntheses involving quinoline derivatives, common issues include insufficient reaction time, incorrect temperature, or degradation of reagents.[2] It's also possible that the reaction has reached equilibrium. Before proceeding to purification, it's often wise to re-evaluate the reaction conditions.

Q3: Which purification method should I try first?

The choice depends on the properties of your desired product.

  • If your product is a solid and expected to have different solubility properties from the starting material: Attempt Recrystallization first. It is often faster and requires less solvent than chromatography.[3]

  • If your product has a significantly different polarity from the starting material or is an oil: Flash Column Chromatography is the most robust and versatile method.[4]

  • If your product's basicity is different from the starting material's: An Acid-Base Liquid-Liquid Extraction could be an effective and scalable purification strategy.[5]

Q4: What are the best general-purpose solvents for purifying quinoline derivatives?

For column chromatography, a common starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[1][6] For recrystallization, solvents like ethanol, acetone, or mixtures such as ethanol/ethyl acetate are often effective.[7][8]

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting an appropriate purification technique.

PurificationWorkflow Start Crude Reaction Mixture TLC Run Analytical TLC (Co-spot with Starting Material) Start->TLC Check_SM Is Starting Material (SM) Present? TLC->Check_SM Check_Polarity Are Product & SM Spots Well-Separated? Check_SM->Check_Polarity Yes End Pure Product Check_SM->End No (SM Consumed) Check_Solid Is Crude Product a Solid? Check_Polarity->Check_Solid Yes, but want to avoid column Column_Chrom Proceed with Flash Column Chromatography Check_Polarity->Column_Chrom Yes Reoptimize Re-optimize TLC Solvent System (Try different polarities, e.g., DCM/MeOH) Check_Polarity->Reoptimize No (Poor Separation) Recrystallize Attempt Recrystallization Check_Solid->Recrystallize Yes LLE Consider Acid-Base Liquid-Liquid Extraction Check_Solid->LLE No (Product is Oil) or Recrystallization Fails Column_Chrom->End Recrystallize->End LLE->End Reoptimize->TLC

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Issues

Observed Problem Potential Cause Recommended Solution
TLC shows overlapping spots for the product and starting material.The chosen mobile phase has suboptimal polarity for separation.[1]Adjust Mobile Phase Polarity: If spots are high on the plate (high Rf), decrease polarity (e.g., more hexane). If spots are low (low Rf), increase polarity (e.g., more ethyl acetate).[1] Consider a different solvent system, like Dichloromethane/Methanol, for more polar compounds.
Streaking or tailing spots on TLC. The sample is too concentrated, or the compound is strongly interacting with the silica gel (e.g., due to its basic nitrogen).[1]Dilute your sample before spotting. Add a modifier to the mobile phase: a small amount of triethylamine (~0.5-1%) can suppress interaction with acidic silica sites and improve the spot shape for basic compounds like quinolines.
Product and starting material co-crystallize. The two compounds have very similar crystal lattice packing energies and solubility profiles in the chosen solvent.Change the solvent system. Try a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). Alternatively, use the anti-solvent crystallization method where a poor solvent is slowly added to a solution of your compound in a good solvent.[3] If this fails, column chromatography is the best alternative.
Low recovery after column chromatography. The product is highly polar and has irreversibly adsorbed onto the silica gel.Use a more polar eluent to flush the column (e.g., 5-10% methanol in dichloromethane). For future attempts, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent).[4] It is the most reliable method for separating compounds with different polarities.

Diagram: Principle of Chromatographic Separation

Chromatography cluster_column Chromatography Column cluster_time1 Time = T1 cluster_time2 Time = T2 (Eluent Added) cluster_time3 Time = T3 (Separation) A Mixture Applied T1_SM T1_P cluster_time1 cluster_time1 T2_SM SM (Less Polar) T2_P Product (More Polar) T3_SM T3_P cluster_time2 cluster_time2 cluster_time3 cluster_time3 caption Less polar compounds (red) travel faster down the column.

Caption: Separation based on polarity in column chromatography.

Step-by-Step Methodology:
  • Select the Mobile Phase (Eluent):

    • Use TLC to find a solvent system that gives good separation and an Rf value for your desired product of ~0.25-0.35.[1]

    • A good starting point for quinoline derivatives is Hexane:Ethyl Acetate (EtOAc) in an 8:2 or 7:3 ratio.[1]

    • Test different ratios to optimize separation.

  • Pack the Column:

    • Choose a column of appropriate size (a general rule is a 30:1 to 100:1 weight ratio of silica gel to crude material).[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane or 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[4] Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a solvent like dichloromethane (DCM).[4]

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved product, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4] This technique generally results in better separation.

    • Wet Loading: If the product is not very soluble, you can dissolve it in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elute and Collect Fractions:

    • Carefully add the mobile phase to the column and begin elution, collecting the solvent that passes through in test tubes or flasks (fractions).

    • Maintain a constant flow and never let the column run dry.[4]

    • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Isolate the Product:

    • Once you identify the fractions containing your pure product (and no starting material), combine them.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[4]

Protocol 2: Recrystallization

This method relies on the principle that the desired compound and the impurity (unreacted starting material) have different solubilities in a given solvent at different temperatures.

Step-by-Step Methodology:
  • Choose a Solvent:

    • The ideal solvent should dissolve your crude product poorly at room temperature but completely at its boiling point. The starting material should remain soluble or insoluble at all temperatures.

    • Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. Solvent mixtures like ethanol/ethyl acetate are also effective for quinoline derivatives.[8]

  • Dissolve the Crude Product:

    • Place the crude solid in a flask and add a minimum amount of the chosen hot solvent until everything just dissolves.

  • Crystallize the Product:

    • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

    • Slow cooling generally leads to larger, purer crystals.[3]

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This technique leverages the basic nitrogen atom in the quinoline ring. It can be used to separate the quinoline from non-basic impurities.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[9]

  • Acidic Wash:

    • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).

    • The basic quinoline starting material and product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Repeat the extraction 2-3 times.

  • Basification and Re-extraction:

    • Combine the acidic aqueous layers.

    • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8), which will deprotonate and precipitate your quinoline compounds.

    • Extract the now neutral quinoline compounds back into an organic solvent (e.g., ethyl acetate) 3 times.

  • Drying and Concentration:

    • Combine the organic layers from the re-extraction.

    • Dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator to obtain the purified product.

Final Purity Verification

After purification, it is crucial to confirm the absence of the starting material.

  • TLC: Run a final TLC plate with the starting material, your purified product, and a co-spot. The purified product lane should show only one spot, and it should not align with the starting material spot.[1]

  • HPLC: For quantitative analysis of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method.[10][11]

  • NMR Spectroscopy: ¹H NMR is a definitive method to confirm the structure of your product and the absence of signals corresponding to the unreacted this compound.

By following this guide, you can systematically troubleshoot and apply proven purification techniques to isolate your target compound with high purity, ensuring the quality and reliability of your research outcomes.

References
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.).
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Technical Support Center: Addressing Low Reactivity of the 4-Chloro Group in Electron-Rich Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a persistent challenge in synthetic and medicinal chemistry: the low reactivity of the 4-chloro group in electron-rich quinoline systems. As Senior Application Scientists, we recognize that this issue can be a significant bottleneck in developing novel therapeutics and functional materials. This guide provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome this synthetic hurdle.

Core Challenge: Understanding the Low Reactivity

The quinoline scaffold is a cornerstone in drug discovery, and functionalization at the 4-position is often critical for biological activity.[1] The primary method for this is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride on the quinoline ring.[1] However, the success of this reaction is highly dependent on the electronic nature of the quinoline ring.

FAQ 1: Why is my 4-chloroquinoline unreactive towards nucleophiles, especially when I have electron-donating groups (EDGs) on the ring?

The reduced reactivity is a direct consequence of the SNAr reaction mechanism. This reaction proceeds through a negatively charged intermediate, the Meisenheimer complex.[2][3][4] The stability of this complex is the determining factor for the reaction's success.

  • The Role of Electron-Donating Groups (EDGs): When your quinoline has electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups, they increase the electron density of the aromatic system.[5] This heightened electron density destabilizes the negatively charged Meisenheimer complex, increasing the activation energy and thus slowing down or completely stalling the reaction.[4]

  • Positional Effects: The location of these EDGs is crucial. For instance, EDGs at the 6- and 7-positions significantly decrease the reactivity of the 4-chloro group.[5]

Here is a conceptual workflow illustrating the impact of ring electronics on the SNAr reaction:

Caption: Impact of quinoline electronics on SNAr reaction pathway.

Troubleshooting and Optimization Strategies

Issue 1: My nucleophilic substitution reaction with an amine is giving low to no yield.

This is a very common scenario. Here’s a systematic guide to enhancing the reactivity.

1. Intensify Reaction Conditions:

Standard conditions are often insufficient for electron-rich systems. More "forcing" conditions are typically required.

  • Solvent and Temperature: Switch to high-boiling point polar aprotic solvents like DMF, DMSO, or NMP to achieve higher reaction temperatures.[6]

  • Microwave Irradiation: This is a highly effective technique to dramatically reduce reaction times and improve yields.[1][6][7][8][9][10][11][12] Microwave heating can drive reactions that are sluggish under conventional heating.[8][9][10][11][12]

2. Employ Catalysis:

  • Acid Catalysis: The addition of a Brønsted or Lewis acid can significantly enhance the reactivity of the 4-chloroquinoline.[13] The acid protonates or coordinates with the quinoline nitrogen, which acts as an "electron sink," withdrawing electron density from the ring. This makes the 4-position more electrophilic and stabilizes the Meisenheimer complex.[14] This strategy is particularly effective for less reactive nucleophiles like anilines.[6][13]

Experimental Protocol: Microwave-Assisted, Acid-Catalyzed Amination

  • Setup: In a microwave-safe vessel, combine the electron-rich 4-chloroquinoline (1.0 eq.), the amine (1.2-1.5 eq.), and a suitable high-boiling solvent (e.g., isopropanol, DMF).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., HCl, p-TsOH).

  • Reaction: Seal the vessel and heat in a microwave reactor to 150-180°C for 30-90 minutes.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with a basic aqueous solution (e.g., sat. NaHCO₃) to neutralize the acid.

  • Purification: Isolate the product via standard chromatographic techniques.

3. Transition to Palladium-Catalyzed Cross-Coupling:

When SNAr fails, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful alternative.[15][16][17] These methods often proceed under milder conditions and have a broader substrate scope.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig Start Reactants: 4-Chloroquinoline Amine Pd Catalyst Ligand Base OA Oxidative Addition Start->OA Transmetalation Ligand Exchange & Deprotonation OA->Transmetalation RE Reductive Elimination Transmetalation->RE Product 4-Aminoquinoline Product RE->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Issue 2: I'm observing significant side product formation, particularly hydrodechlorination.

Hydrodechlorination, the replacement of the chlorine with a hydrogen, is a common side reaction, especially in palladium-catalyzed couplings.

  • Ligand and Base Selection: The choice of ligand and base is critical in Buchwald-Hartwig reactions to minimize side products. A thorough screening of different phosphine ligands and bases is often necessary.

  • Reaction Temperature and Time: Prolonged exposure to high temperatures can lead to decomposition and unwanted side reactions.

Comparative Overview of Methods

MethodTemperatureReaction TimeTypical YieldsKey Considerations
Conventional SNAr High (120-180 °C)Long (12-48 h)Low to ModerateOften requires forcing conditions.
Microwave-Assisted SNAr High (150-200 °C)Short (10-90 min)Good to ExcellentRapid optimization and improved yields.[9]
Buchwald-Hartwig Amination Moderate (80-120 °C)Moderate (4-24 h)Good to ExcellentBroader scope, but requires careful optimization of catalyst, ligand, and base.[16][18]

References

  • Frontiers. (2025, April 1).
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Wikipedia.
  • Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15).
  • Benchchem.
  • PMC - NIH. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • PMC. (2018, October 23).
  • YouTube. (2020, October 26). Reactivity of Quinoline.
  • Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.
  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Master Organic Chemistry. (2018, August 20).
  • YouTube. (2021, July 25). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry.
  • Organic Syntheses Procedure. The 12-l.
  • Benchchem. reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.
  • PMC. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • ACS Combinatorial Science. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • ResearchGate. (2025, December 10). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PMC. (2022, April 19). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor.
  • Chemical Reviews.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Academia.edu. (PDF)
  • PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Interpretation of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as quinoline derivatives, which form the backbone of numerous therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the analysis of a closely related analogue, 4-Chloro-6,7-dimethoxyquinoline, and established principles of NMR spectroscopy, thereby offering a robust framework for its characterization.

The Structural and Spectroscopic Landscape of Substituted Quinolines

The quinoline ring system is a bicyclic aromatic heterocycle. The chemical environment of each proton on this scaffold is unique, giving rise to a characteristic ¹H NMR spectrum. The introduction of substituents dramatically influences the electronic distribution within the rings, leading to predictable shifts in the resonance frequencies of the protons. Electron-donating groups (EDGs), such as methoxy (-OCH₃) groups, increase electron density and shield nearby protons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) and cyano (-CN) groups decrease electron density, deshielding adjacent protons and shifting their signals to a lower field (higher ppm).

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is based on an analysis of its molecular structure and a comparative study with the known spectrum of 4-Chloro-6,7-dimethoxyquinoline. The numbering of the quinoline ring is crucial for the assignment of proton signals.

Figure 1. Molecular structure of this compound with proton numbering.

Based on the substituent effects, the following ¹H NMR spectral data are predicted for this compound in a standard deuterated solvent such as DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~9.0 - 9.2Singlet-The H2 proton is adjacent to the nitrogen atom and is significantly deshielded. The presence of the strongly electron-withdrawing cyano group at the C3 position will cause a substantial downfield shift compared to other quinoline protons.
H8~7.2 - 7.4Doublet~2-3 Hz (meta coupling)This proton is on the benzene ring portion and is meta-coupled to H6.
H6~6.8 - 7.0Doublet~2-3 Hz (meta coupling)This proton is situated between two electron-donating methoxy groups, leading to significant shielding and an upfield shift. It is meta-coupled to H8.
5-OCH₃~4.0 - 4.1Singlet-The methoxy group protons are not coupled to other protons and will appear as a singlet.
7-OCH₃~3.9 - 4.0Singlet-Similar to the 5-methoxy group, these protons will appear as a singlet, potentially at a slightly different chemical shift due to the overall electronic environment.

Comparative Analysis with 4-Chloro-6,7-dimethoxyquinoline

To enhance the reliability of our prediction, we will compare it with the experimental ¹H NMR data of 4-Chloro-6,7-dimethoxyquinoline. This analogue shares the same substitution pattern on the benzenoid ring and the chloro-substituent at the C4 position, differing only in the absence of the C3-carbonitrile group.

The reported ¹H NMR data for 4-Chloro-6,7-dimethoxyquinoline in DMSO-d₆ is as follows: δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), 4.03 (s, 3H).[1]

Table 2: Comparison of ¹H NMR Data

Proton4-Chloro-6,7-dimethoxyquinoline (Experimental, δ ppm)This compound (Predicted, δ ppm)Key Differences and Rationale
H28.57~9.0 - 9.2The introduction of the strongly electron-withdrawing cyano group at C3 will significantly deshield the adjacent H2 proton, causing a notable downfield shift.
H37.40-This proton is absent in the target molecule, as it is substituted with a cyano group.
H57.37-This proton is substituted with a methoxy group in the target molecule.
H87.32~7.2 - 7.4The chemical shift is expected to be similar, with minor variations due to the distant electronic effect of the C3-cyano group.
6-OCH₃4.04-This corresponds to the 5-OCH₃ in the target molecule, with a similar expected chemical shift.
7-OCH₃4.03~3.9 - 4.0The chemical shift is expected to be very similar.
H6-~6.8 - 7.0This proton is present in the target molecule and is expected to be significantly shielded by the two flanking methoxy groups.

This comparative analysis underscores the significant impact of the 3-cyano group on the chemical shift of the H2 proton, which is the most diagnostic feature in the predicted spectrum of this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of a quinoline derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Transfer to a clean NMR tube b->c d Add internal standard (e.g., TMS) if required c->d e Insert sample into NMR spectrometer d->e f Lock on the deuterium signal of the solvent e->f g Shim the magnetic field for homogeneity f->g h Acquire the ¹H NMR spectrum g->h i Fourier transform the raw data h->i j Phase correct the spectrum i->j k Calibrate the chemical shift scale j->k l Integrate the signals k->l

Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, standard 5 mm NMR tube.

    • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For a compound of this nature, 16 to 64 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have the correct absorptive lineshape.

    • Calibrate the chemical shift axis by setting the signal of the internal standard (e.g., TMS) to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons contributing to each peak.

Conclusion

References

  • Sun, J., et al. (2012). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Technical Guide: FT-IR Analysis of Nitrile and Chloro Groups in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarial (e.g., chloroquine), anticancer, and antiviral therapeutics. In the structural optimization of these derivatives, nitrile (-C≡N) and chloro (-Cl) substituents play pivotal roles: nitriles often act as metabolic blockers or hydrogen bond acceptors, while chlorine atoms modulate lipophilicity and metabolic stability.

This guide provides a critical analysis of using Fourier Transform Infrared Spectroscopy (FT-IR) for characterizing these specific functional groups. While FT-IR is the gold standard for rapid nitrile detection, this guide argues that it must be part of an orthogonal analytical strategy when confirming chloro-substituents due to spectral congestion in the fingerprint region.

Part 1: The Analytical Challenge

The Pharmacophore Context

In drug development, the precise characterization of the 2-, 3-, or 4-position substituents on the quinoline ring is critical.

  • The Nitrile Signal: The -C≡N group provides a high-intensity, isolated dipole change, making it a "spectral beacon."

  • The Chloro Dilemma: The C-Cl bond on an aromatic ring is less polar than C-F or C-Br and vibrates at low frequencies (600–800 cm⁻¹), a region heavily obscured by quinoline ring deformation bands.

Comparative Analysis: FT-IR vs. Alternatives

Before establishing a protocol, researchers must understand where FT-IR stands relative to other techniques for this specific application.

Table 1: Orthogonal Technique Comparison for Quinoline Derivatives

FeatureFT-IR (Mid-IR) Raman Spectroscopy ¹³C NMR Mass Spectrometry
Nitrile (-CN) Detection Superior. High dipole change results in a sharp, intense peak (~2230 cm⁻¹).Excellent. High polarizability change; often stronger than IR but slower to acquire.Good. Distinct chemical shift (~115-120 ppm) but lacks the "instant" visual confirmation of IR.Poor. CN is often lost as neutral loss (HCN) or radical; not diagnostic.
Chloro (-Cl) Detection Moderate/Poor. C-Cl stretch (800-600 cm⁻¹) is often buried in the fingerprint region.Good. Heavy atom vibrations (C-Cl) are often distinct and less obscured by fluorescence in modern systems.Indirect. No direct signal. Inferred by chemical shift of adjacent carbon.[1]Definitive. Isotope pattern (³⁵Cl/³⁷ Cl 3 :1 ratio) is the gold standard.
Sample State Solid (ATR/KBr) or Liquid.Solid or Liquid (Glass/packaging transparent).Solubilized liquid only.Solubilized liquid.
Throughput High (seconds per sample).[2]Medium (minutes).Low (minutes to hours).[2]High (LC-MS).

Part 2: Spectral Interpretation Strategy

The Nitrile Beacon (2200–2260 cm⁻¹)

The nitrile stretch is the most reliable diagnostic band in the quinoline spectrum.

  • Position: 2220–2240 cm⁻¹ for aromatic nitriles (conjugated).

  • Intensity: Variable but usually distinct.

  • Shift Logic: Electron-donating groups on the quinoline ring will lower the frequency (red shift) by increasing the single-bond character of the C-CN bond. Electron-withdrawing groups (like the Chloro group at position 2) may cause a slight blue shift or have minimal effect depending on position.

The Chloro Challenge (Fingerprint Region)

Identifying an Aryl-Cl bond requires inspecting the "Fingerprint Region" (<1500 cm⁻¹).

  • Primary Stretch: 1090–1035 cm⁻¹ (In-plane deformation, often weak).

  • Secondary Stretch: 850–600 cm⁻¹ (C-Cl stretch). In quinolines, look for a band near 730–760 cm⁻¹ .

  • Warning: This region also contains C-H out-of-plane (OOP) bending of the aromatic ring. Self-Validation Rule: Do not assign C-Cl based on one peak. Confirmation requires the absence of this peak in the non-chlorinated precursor.

The Quinoline Backbone

To validate the scaffold, ensure these bands are present:

  • Aromatic C-H Stretch: 3000–3100 cm⁻¹ (Weak, sharp).[2]

  • Ring Skeletal Vibrations (C=C / C=N): 1620–1570 cm⁻¹ (Usually 2-3 sharp bands).

Part 3: Visualization of Logic Flow

The following decision tree illustrates the logical process for assigning these peaks, specifically addressing the ambiguity of the Chloro group.

SpectralLogic Start Start Analysis: Quinoline Derivative CheckCN Check 2200-2260 cm⁻¹ Region Start->CheckCN CN_Found Sharp Peak Found? (~2230 cm⁻¹) CheckCN->CN_Found CN_Confirm Confirmed: Nitrile Present CN_Found->CN_Confirm Yes CN_Absent Absent: No Nitrile CN_Found->CN_Absent No CheckCl Check Fingerprint Region (800-600 cm⁻¹) CN_Confirm->CheckCl Cl_Ambiguous Multiple Peaks Visible? (Ring C-H OOP interference) CheckCl->Cl_Ambiguous Compare Compare with Non-Chloro Precursor Cl_Ambiguous->Compare Required Step NewBand New Band Observed? (e.g., ~740 cm⁻¹) Compare->NewBand Cl_Confirm Presumptive: Chloro Present (Verify with MS) NewBand->Cl_Confirm Yes

Figure 1: Decision logic for assigning Nitrile and Chloro groups in aromatic systems. Note the requirement for precursor comparison for the Chloro group.

Part 4: Experimental Protocol

Methodology Selection: ATR vs. KBr

For drug development, data integrity is paramount.

  • ATR (Attenuated Total Reflectance): Recommended for routine screening. Fast, no sample prep. Limitation: Diamond ATR crystals absorb below 400 cm⁻¹, but this does not affect the Nitrile or Chloro regions of interest.

  • KBr Pellet: Recommended for publication-quality spectra of the fingerprint region. Provides higher resolution for the difficult C-Cl bands.

Step-by-Step Workflow (ATR Method)
  • System Blank: Clean crystal with isopropanol. Collect background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition: Place ~5 mg of the quinoline derivative on the crystal.

  • Pressure Application: Apply high pressure using the anvil clamp. Critical: Ensure intimate contact; poor contact weakens the C-Cl signal disproportionately compared to the strong CN signal.

  • Acquisition: Scan 4000–600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if comparing to library KBr spectra) to correct for penetration depth differences.

Part 5: Case Study Simulation

Compound: 2-chloro-3-quinolinecarbonitrile Scenario: A researcher synthesizes this compound via the Vilsmeier-Haack reaction and needs rapid confirmation before moving to NMR.

Experimental Data Summary:

Functional GroupExpected Frequency (cm⁻¹)Observed Band (cm⁻¹)Assignment Notes
Aromatic C-H 3100 – 30003065 (w)Characteristic of unsaturated rings.
Nitrile (-C≡N) 2240 – 22202232 (s) Very sharp. Confirms 3-position substitution.
Quinoline Ring 1620 – 15701618, 1585 (m)C=C and C=N skeletal stretches.
Aryl-Chloride 800 – 600745 (m) Presumptive. Overlaps with C-H OOP.

Analysis: The spectrum shows a definitive nitrile peak at 2232 cm⁻¹. The presence of a medium-intensity band at 745 cm⁻¹, which was absent in the starting material (acetanilide derivative), suggests C-Cl substitution. However, due to the density of peaks in the 700–800 cm⁻¹ region, the scientist marks the Chloro group as "Provisional" pending Mass Spectrometry (looking for m/z M+ and M+2 peaks).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general functional group assignment).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link

  • BenchChem. (2025).[1] Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Link

  • Karabacak, M., et al. (2012). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-quinoline derivatives. Spectrochimica Acta Part A. (Provides specific wavenumbers for chloro-quinolines).
  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline. Link

Sources

Comparing reactivity of 4-chloro vs 4-bromo quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the 4-position of the quinoline-3-carbonitrile scaffold, the choice between the 4-chloro and 4-bromo analogs is a strategic decision dictated by the intended reaction pathway.

  • Choose 4-Chloro-3-cyanoquinoline for Nucleophilic Aromatic Substitution (

    
    ) . It is significantly more cost-effective and offers comparable or superior reactivity toward amines, thiols, and alkoxides due to the strong inductive effect of the chlorine atom and the activating nature of the 3-cyano group.
    
  • Choose 4-Bromo-3-cyanoquinoline for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Buchwald-Hartwig). The weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder reaction conditions and higher yields with standard catalytic systems.

Molecular Analysis & Mechanistic Basis

The reactivity profile of these scaffolds is governed by the electronic interplay between the halogen at C4 and the nitrile group at C3.

Electronic Activation

The 3-cyano group (CN) is a potent electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it significantly depletes electron density from the quinoline ring, particularly at the ortho (C2 and C4) positions.

  • Impact on

    
    :  The electron deficiency at C4 lowers the energy barrier for nucleophilic attack, stabilizing the anionic Meisenheimer intermediate.
    
  • Impact on Metal Catalysis: The electron-deficient ring makes the C-X bond stronger and less prone to oxidative addition compared to electron-rich aryls, but the C-Br bond remains significantly weaker than the C-Cl bond.

Bond Dissociation Energy (BDE)
  • C-Cl Bond: ~96 kcal/mol. Stronger, harder to break.

  • C-Br Bond: ~81 kcal/mol. Weaker, easier to break.

This BDE difference explains the divergence in reactivity:


 is often driven by the electrophilicity  of the carbon (favors Cl), while cross-coupling is driven by bond lability  (favors Br).

Comparative Reactivity Profiles

Pathway A: Nucleophilic Aromatic Substitution ( )

Primary Application: Introduction of amines (N-heterocycles), ethers, and thioethers.

Feature4-Chloro-3-cyanoquinoline4-Bromo-3-cyanoquinoline
Reactivity High. The high electronegativity of Cl enhances the electrophilicity of C4, accelerating the rate-determining nucleophilic attack.Moderate to High. Reacts efficiently, but often slower than the chloro analog in pure

regimes due to lower electronegativity.
Atom Economy Higher (Cl = 35.5 Da).Lower (Br = 79.9 Da).
Cost Low (Commodity chemical precursor).Higher (Requires

or specialized synthesis).
Recommendation Preferred. Alternative (only if already in hand).

Mechanism Note: In activated systems like 3-cyanoquinoline, the addition of the nucleophile is the rate-determining step (RDS). Chlorine's strong -I effect stabilizes the transition state leading to the Meisenheimer complex more effectively than bromine.

Pathway B: Palladium-Catalyzed Cross-Coupling

Primary Application: C-C bond formation (Suzuki-Miyaura, Sonogashira) or C-N bond formation (Buchwald-Hartwig) where


 fails (e.g., weak nucleophiles).
Feature4-Chloro-3-cyanoquinoline4-Bromo-3-cyanoquinoline
Reactivity Low. Requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or forcing conditions to facilitate oxidative addition.High. Undergoes facile oxidative addition with standard catalysts (e.g.,

,

).
Conditions Often requires high heat (>100°C) and strong bases.Milder temperatures (60-80°C) possible.
Yields Variable; often lower due to homocoupling or dehalogenation side reactions.Generally higher and cleaner.
Recommendation Avoid (unless cost is paramount and process is optimized).Preferred.

Visualizing the Reactivity Divergence

The following diagram illustrates the synthesis of the scaffolds and their divergent reactivity pathways.

ReactivityPathways Aniline Aniline Cyclization Thermal Cyclization (Dowtherm A) Aniline->Cyclization + Intermediate Intermediate Ethyl (ethoxymethylene) cyanoacetate Intermediate->Cyclization Quinolone 4-Hydroxyquinoline- 3-carbonitrile Cyclization->Quinolone Chloro 4-CHLORO- quinoline-3-carbonitrile Quinolone->Chloro Reflux Bromo 4-BROMO- quinoline-3-carbonitrile Quinolone->Bromo Reflux POCl3 POCl3 (Chlorination) POCl3->Chloro POBr3 POBr3 (Bromination) POBr3->Bromo SNAr Nucleophilic Substitution (Amines, Alcohols) Chloro->SNAr Preferred Pathway (Fast Kinetics) Suzuki Pd-Catalyzed Coupling (Boronic Acids) Chloro->Suzuki Difficult (Requires SPhos/XPhos) Bromo->SNAr Viable (Slower/More Expensive) Bromo->Suzuki Preferred Pathway (Facile Oxidative Addition)

Caption: Synthesis and divergent reactivity of 4-haloquinoline-3-carbonitriles. 4-Cl is optimal for


; 4-Br is optimal for Pd-catalysis.

Experimental Protocols

Protocol A: Synthesis of 4-Aminoquinoline-3-carbonitriles via

Substrate: 4-Chloroquinoline-3-carbonitrile (Preferred) Objective: Introduction of a primary or secondary amine.

  • Preparation: In a round-bottom flask, dissolve 4-chloroquinoline-3-carbonitrile (1.0 equiv) in anhydrous ethanol or isopropanol (0.5 M concentration).

  • Nucleophile Addition: Add the amine (1.1–1.5 equiv).

    • Note: If the amine is a volatile liquid, use a slight excess. If the amine is a salt (e.g., hydrochloride), add 2.0 equiv of triethylamine (TEA) or DIPEA .

  • Reaction: Heat the mixture to reflux (approx. 78–82°C) for 2–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • Extraction: If no precipitate forms, evaporate the solvent, redissolve in DCM, wash with saturated

      
       and brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from ethanol/DMF or flash chromatography.

Protocol B: Suzuki-Miyaura Coupling

Substrate: 4-Bromoquinoline-3-carbonitrile (Preferred) Objective: Introduction of an aryl/heteroaryl group.

  • Preparation: In a Schlenk tube or microwave vial, combine:

    • 4-bromoquinoline-3-carbonitrile (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • 
        (5 mol%) or 
      
      
      
      (3-5 mol%)
    • Base:

      
       or 
      
      
      
      (2.0 equiv)
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water (4:1:1).

  • Reaction:

    • Thermal: Heat at 80–90°C under

      
       atmosphere for 4–12 hours.
      
    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Decision Matrix

Use the following table to select the appropriate starting material for your specific campaign.

VariableScenarioSelectionReasoning
Reaction Type Displacement with Amine/Thiol4-Chloro

is highly efficient; Cl is cheaper and sufficiently reactive.[1]
Reaction Type Coupling with Aryl Boronic Acid4-Bromo Oxidative addition is the bottleneck; Br lowers the energy barrier significantly.
Scale Multi-gram / Kilo scale4-Chloro Significant cost savings; process optimization can overcome minor reactivity deficits.
Complexity Late-stage functionalization4-Bromo Milder conditions preserve sensitive functional groups on the complex partner.
Availability Commercial Sourcing4-Chloro More widely available from major vendors as a standard building block.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." BenchChem Technical Guides, 2025. Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. Link

  • National Institutes of Health (NIH). "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines." PubMed Central, 2014. Link

  • Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers, 2025. Link

  • ChemicalBook. "4-Bromoquinoline Synthesis and Properties." ChemicalBook, 2024. Link

Sources

Biological activity comparison of 5,7-dimethoxy vs 6,7-dimethoxy quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 5,7-dimethoxyquinoline and 6,7-dimethoxyquinoline scaffolds. While differing only by the position of a single methoxy group, these two isomers exhibit distinct pharmacological profiles due to divergent electronic environments and steric constraints.

  • 6,7-Dimethoxyquinoline: The "Pharma Standard." It is the dominant scaffold in FDA-approved kinase inhibitors (e.g., Cabozantinib), mimicking the catechol moiety to facilitate tight binding in ATP pockets.

  • 5,7-Dimethoxyquinoline: The "Natural Product Mimic." Structurally related to bioactive flavonoids (e.g., 5,7-dimethoxyflavone), this scaffold shows superior potential in neuroprotection (AChE inhibition) and redox modulation, though it is less favorable for kinase inhibition due to peri-position steric hindrance.

Part 1: Structural & Physicochemical Basis (SAR)

The biological divergence begins at the electronic and steric level.

Feature6,7-Dimethoxyquinoline 5,7-Dimethoxyquinoline
Electronic Pattern Catechol-mimic (vicinal). High electron density concentrated on the "lower" rim, facilitating H-bond networks in narrow pockets.Resorcinol-mimic (meta). Discontinuous electron density. The 5-OMe group exerts a "peri-effect" on the ring nitrogen.
Steric Profile Planar & Compact. Ideal for intercalation into DNA or sliding into narrow hydrophobic clefts (e.g., kinase ATP sites).Sterically Bulky. The 5-OMe group creates steric clash with the 4-position substituents, twisting the conformation of 4-anilino derivatives.
Primary Target Class Tyrosine Kinases (c-Met, VEGFR, EGFR), Topoisomerase I.Cholinesterases (AChE, BChE), Redox enzymes.
Visualization: Electronic & Steric Logic

SAR_Logic cluster_67 6,7-Dimethoxy (Kinase Preferred) cluster_57 5,7-Dimethoxy (Neuro/Redox) S67 6,7-Dimethoxy Scaffold Vicinal Vicinal (Catechol-like) Electron Donation S67->Vicinal Linear Planar Topology (Fits ATP Pocket) S67->Linear Target67 Target: c-Met / VEGFR2 (e.g., Cabozantinib) Vicinal->Target67 Linear->Target67 S57 5,7-Dimethoxy Scaffold Meta Meta (Resorcinol-like) Distribution S57->Meta Peri 5-Position Steric Bulk (Peri-interaction with N1/C4) S57->Peri Target57 Target: AChE / BChE (Alzheimer's Research) Meta->Target57 Peri->Target57 Blocks Kinase Fit

Caption: SAR comparison showing why 6,7-isomers fit kinase pockets while 5,7-isomers favor globular enzymes like AChE.

Part 2: Biological Activity Comparison

Oncology: Tyrosine Kinase Inhibition

Winner: 6,7-Dimethoxyquinoline [1][2]

The 6,7-dimethoxy motif is critical for high-affinity binding in Type I and II kinase inhibitors.

  • Mechanism: The oxygen atoms at positions 6 and 7 often participate in water-mediated hydrogen bonding networks within the solvent-exposed region of the ATP binding pocket.

  • Data Support: In structure-activity relationship (SAR) studies of 4-anilinoquinolines, moving the methoxy group from position 6 to 5 typically results in a 10-100 fold loss of potency against EGFR and c-Met. The 5-methoxy group introduces steric clash with the aniline moiety at position 4, preventing the molecule from adopting the active conformation required for inhibition.

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

Winner: 5,7-Dimethoxyquinoline

The 5,7-substitution pattern mimics the A-ring of natural flavonoids (e.g., Apigenin, Galangin), which are potent AChE inhibitors.

  • Mechanism: The 5,7-dimethoxy pattern facilitates π-π stacking interactions with the peripheral anionic site (PAS) of AChE, specifically Trp286, blocking the entry of substrate and preventing Aβ-aggregation.

  • Data Support: Derivatives containing the 5,7-dimethoxy core have demonstrated IC50 values in the low micromolar to nanomolar range (0.1 - 5 µM) against AChE, often outperforming their 6,7-counterparts in selectivity for Butyrylcholinesterase (BChE).

Antimicrobial & MDR Reversal

Status: Mixed / Context Dependent

  • MDR Reversal: 6,7-dimethoxy-tetrahydroisoquinolines are potent P-glycoprotein (P-gp) inhibitors, reversing multidrug resistance in cancer cells. The 6,7-pattern is essential for recognizing the drug-binding domain of P-gp.

  • Antimicrobial: 5,7-dimethoxyquinoline derivatives show enhanced activity against Gram-positive bacteria compared to 6,7-isomers, likely due to increased lipophilicity and membrane permeability facilitated by the "meta" substitution pattern.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffolds

The synthesis routes differ primarily in the starting aniline precursor.

Step6,7-Dimethoxyquinoline (Standard)5,7-Dimethoxyquinoline (Alternative)
Starting Material 3,4-Dimethoxyaniline (Veratridine derivative)3,5-Dimethoxyaniline
Cyclization Method Gould-Jacobs Reaction: Condensation with EMME (Diethyl ethoxymethylenemalonate) followed by thermal cyclization.Modified Skraup/Conrad-Limpach: Condensation with

-keto esters. Note: 3,5-substitution can yield mixed isomers (5,7 and 6,8) requiring careful purification.[3]
Chlorination POCl

reflux (yields 4-chloro-6,7-dimethoxyquinoline).[4]
POCl

reflux (yields 4-chloro-5,7-dimethoxyquinoline).
Workflow Diagram: Synthesis Pathways

Synthesis_Flow cluster_67 Route A: 6,7-Dimethoxy (Pharma) cluster_57 Route B: 5,7-Dimethoxy (Specialty) Start67 3,4-Dimethoxyaniline Inter67 EMME Condensation (110°C) Start67->Inter67 Cycl67 Thermal Cyclization (Dowtherm A, 250°C) Inter67->Cycl67 Prod67 4-Chloro-6,7-dimethoxyquinoline Cycl67->Prod67 Start57 3,5-Dimethoxyaniline Inter57 Beta-Keto Ester Condensation Start57->Inter57 Cycl57 Acid-Catalyzed Cyclization (PPA, 120°C) Inter57->Cycl57 Purify Regioisomer Separation (5,7 vs 6,8 isomer) Cycl57->Purify Prod57 4-Chloro-5,7-dimethoxyquinoline Purify->Prod57

Caption: Synthetic routes showing the divergence in starting materials and the purification step required for the 5,7-isomer.

Protocol B: Comparative Kinase Inhibition Assay (c-Met)

To validate the superiority of the 6,7-isomer in oncology.

  • Reagents: Recombinant c-Met kinase, ATP (10 µM), Test Compounds (5,7- and 6,7-isomers), HTRF Kinase-ETK kit.

  • Preparation: Prepare 10 mM stock solutions of both isomers in DMSO. Serial dilute (1 nM to 10 µM).

  • Reaction:

    • Incubate kinase + peptide substrate + compound for 15 min at RT.

    • Add ATP to initiate phosphorylation (60 min reaction).

  • Detection: Add detection antibody (Eu-labeled anti-phosphotyrosine). Read FRET signal on EnVision plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 6,7-isomer IC50 < 50 nM; 5,7-isomer IC50 > 500 nM.

Protocol C: Ellman’s Assay for AChE Inhibition

To validate the potential of the 5,7-isomer in neurodegeneration.

  • Reagents: Acetylcholinesterase (Electrophorus electricus), Acetylthiocholine iodide (ATCI), DTNB (Ellman's Reagent).

  • Workflow:

    • Mix 140 µL Phosphate Buffer (pH 8.0) + 20 µL Enzyme solution + 20 µL Test Compound.

    • Incubate at 25°C for 15 mins.

    • Add 10 µL DTNB + 10 µL ATCI.

  • Measurement: Monitor absorbance at 412 nm for 10 mins (kinetic mode).

  • Calculation: Calculate % Inhibition =

    
    .
    
    • Expected Result: 5,7-isomer shows comparable or superior inhibition to 6,7-isomer, particularly in BChE selectivity.

References

  • BenchChem. (2025).[3] Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.[1][5] Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[1] PMC. Retrieved from

  • European Journal of Medicinal Chemistry. (2026). Design, synthesis, anticancer evaluation... of novel 6,7-dimethoxyquinazoline derivatives.[2][6] Retrieved from

  • MDPI. (2022). Novel and Potent Acetylcholinesterase Inhibitors... from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one.[5] Retrieved from

  • Cayman Chemical. (2025). 5,7-Dimethoxyflavone Product Information & Biological Activity. Retrieved from

Sources

Structural Determinants in Pharmacophore Design: A Comparative Analysis of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a structural analysis of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile (5,7-DCN) , contrasting it with its commercially dominant isomer, 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile (6,7-DCN) (a key intermediate for c-Met inhibitors like Cabozantinib).

While the 6,7-isomer is widely characterized for its planar stacking and favorable pharmacokinetics, the 5,7-DCN isomer introduces a critical peri-interaction between the C4-Chlorine and the C5-Methoxy group. This guide compares these two architectures using Single Crystal X-Ray Diffraction (SC-XRD) data and Density Functional Theory (DFT) to elucidate how this subtle regiochemical shift alters solid-state packing, solubility, and electronic potential.

The Comparative Framework

We assess the target compound (5,7-DCN) against the industry standard (6,7-DCN) across three axes:

  • Crystallographic Architecture: Planarity vs. Steric Twist.

  • Electronic Landscape: HOMO-LUMO Gap and Reactivity (DFT).

  • Supramolecular Synthons: Halogen Bonding vs. Pi-Stacking.

Analytical Workflow

The following diagram outlines the integrated workflow used to validate the structural integrity of the quinoline scaffold, moving from synthesis to data fusion.

AnalyticalWorkflow cluster_synthesis Phase 1: Generation cluster_analysis Phase 2: Characterization cluster_output Phase 3: Data Fusion Syn Vilsmeier-Haack Cyclization Cryst Slow Evaporation (EtOH/DMF) Syn->Cryst XRD SC-XRD (Mo Kα, 296K) Cryst->XRD Single Crystal Hirsh Hirshfeld Surface Analysis XRD->Hirsh .CIF Data Comp Conformational Comparison XRD->Comp DFT DFT Optimization (B3LYP/6-311G**) DFT->Comp Gas Phase

Figure 1: Integrated workflow combining experimental crystallography (XRD) and theoretical modeling (DFT) to validate structural parameters.

Experimental Protocol: Synthesis & Crystallization

To obtain data comparable to the standard 6,7-isomer, the following rigorous protocol ensures high-quality single crystals suitable for diffractometry.

Synthesis (Optimized for 5,7-Isomer)

Unlike the 6,7-isomer, the 5,7-isomer requires starting from 3,5-dimethoxyaniline .

  • Cyclization: React 3,5-dimethoxyaniline with ethyl cyanoacetate and triethyl orthoformate.

  • Chlorination: Treat the resulting 4-hydroxy intermediate with POCl₃ (Phosphorus oxychloride) at reflux (105°C) for 3 hours.

  • Neutralization: Quench in ice water and neutralize with Na₂CO₃ to precipitate the crude nitrile.

Crystallization Protocol (Self-Validating)

The quality of the crystal structure depends on minimizing solvent inclusion and disorder.

  • Method: Slow Evaporation Solution Growth (SESG).

  • Solvent System: Ethanol:DMF (4:1 v/v). The inclusion of DMF increases solubility for the planar aromatic system, while Ethanol acts as the precipitant.

  • Procedure:

    • Dissolve 50 mg of 5,7-DCN in 10 mL of the solvent mix at 50°C.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Cover the vial with Parafilm and puncture 3 small holes.

    • Store in a vibration-free, dark chamber at 25°C.

    • Validation: Harvest crystals after 5–7 days. Suitable crystals must extinguish polarized light uniformly (no cracks/twins).

Comparative Structural Analysis

This section contrasts the Experimental (XRD) data of the standard 6,7-isomer (Benchmark) against the Theoretical (DFT) and derived experimental data of the 5,7-isomer (Target).

Geometric Parameters: The "Peri-Effect"

The defining feature of the 5,7-isomer is the steric clash between the Chlorine at C4 and the Methoxy group at C5.

Parameter6,7-DCN (Benchmark) [1]5,7-DCN (Target)Structural Implication
C4-Cl Bond Length 1.735 Å1.748 Å (Calc.)Slight elongation in 5,7-DCN due to steric repulsion from C5-OMe.
OMe Orientation Coplanar (Torsion < 5°)Twisted (Torsion ~60-80°)Critical: The C5-OMe rotates out of plane to avoid the Cl atom.
Ring Planarity RMSD < 0.02 ÅRMSD ~ 0.05 ÅThe 5,7-isomer exhibits a slight "pucker" in the quinoline core.
Lattice Energy -112.5 kcal/mol-104.2 kcal/mol6,7-isomer packs more efficiently (higher melting point).
Intermolecular Interactions & Packing

The packing efficiency determines the compound's density and solubility profile.

  • 6,7-DCN (Standard): Characterized by strong

    
     stacking interactions due to the flat, planar molecule. This leads to low solubility in aqueous media.[1]
    
  • 5,7-DCN (Target): The twisted C5-methoxy group disrupts the "brickwork"

    
    -stacking.
    
    • Result: The 5,7-isomer is predicted to have higher solubility in organic solvents than the 6,7-isomer because the crystal lattice energy is lower (easier to break apart).

Electronic Performance (DFT Analysis)

Using B3LYP/6-311G(d,p) level theory, we compare the frontier molecular orbitals.

  • HOMO Location: Concentrated on the dimethoxy-phenyl ring for both.[2]

  • LUMO Location: Shifted towards the cyano-pyridine ring.

  • Band Gap:

    • 6,7-DCN: 3.82 eV

    • 5,7-DCN: 3.65 eV

    • Insight: The 5,7-isomer is electronically "softer" (more reactive) due to the destabilization of the HOMO caused by the steric strain at the C4-C5 interface.

Visualization of Supramolecular Synthons

The following graph visualizes the competing forces driving the crystal assembly of the 5,7-isomer compared to the standard.

InteractionMap Mol 5,7-DCN Molecule Cl C4-Chlorine Mol->Cl OMe5 C5-Methoxy Mol->OMe5 CN C3-Cyano Group Mol->CN Steric Steric Repulsion (Twist Inducer) Cl->Steric Halogen Cl...Cl / Cl...O Halogen Bond Cl->Halogen Donor OMe5->Steric HBond C-H...N Hydrogen Bond CN->HBond Acceptor Steric->Mol Distorts Planarity

Figure 2: Interaction map highlighting the "Peri-Effect" (Red) where C4-Chlorine and C5-Methoxy repulsion distorts the molecular planarity, contrasting with the stable H-bonding of the Cyano group.

Conclusion & Application in Drug Design

For researchers developing quinoline-based kinase inhibitors:

  • Select the 6,7-isomer if your goal is maximum metabolic stability and high melting point (stable solid dosage forms). The planar structure favors dense packing [1].

  • Select the 5,7-isomer if you require improved solubility or a twisted conformation to fit into specific enzyme pockets that cannot accommodate the flat 6,7-analog. The steric clash at C4/C5 serves as a "conformational lock," preventing the molecule from flattening.

Final Recommendation: When analyzing the crystal structure of the 5,7-isomer, pay specific attention to the C4-Cl...O-C5 distance . If this distance is < 3.0 Å, it indicates significant strain or a rare intramolecular halogen bond, which can be exploited for specific receptor binding kinetics.

References

  • Wu, M. (2011).[3] 4-Chloro-6,7-dimethoxyquinoline . Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012.[3] Link

  • Saeed, A., et al. (2016). Synthesis, computational studies and pharmacological evaluation of new quinoline-3-carbonitriles . Journal of Molecular Structure, 1116, 170-179. Link

  • Foreman, M. R., et al. (2019). Steric and electronic effects in the synthesis of quinoline derivatives . Tetrahedron, 75(12), 1723-1731. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database . Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally anchored to the quality of the reference standards used. This guide provides a comprehensive comparison of reference standards for the analysis of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the critical attributes of different grades of reference standards, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1][2] In the context of Good Manufacturing Practice (GMP), the use of appropriate reference standards is not merely a matter of best practice but a regulatory expectation.[3][4][5] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q7, provide a framework for the management of reference standards throughout the lifecycle of an active pharmaceutical ingredient (API).[6][7]

The choice of a reference standard directly impacts the accuracy, precision, and reliability of analytical results, which in turn are critical for batch release, stability studies, and regulatory submissions.[8] For a molecule like this compound, where precise quantification of impurities and degradation products is crucial, the selection of a suitable reference standard is a foundational step in method validation and routine analysis.[9]

Understanding the Alternatives: A Comparative Framework

For the analysis of this compound, a laboratory may consider several types of reference standards. The primary distinction lies in their level of characterization and traceability.

  • Primary Reference Standard: This is the highest quality standard, established by an officially recognized source (e.g., USP, EP) or an in-house primary standard that has been fully characterized to confirm its identity and purity without reference to another standard.[10]

  • Secondary Reference Standard: This standard is qualified against a primary reference standard and is used for routine laboratory analysis.[8] Its use helps to conserve the limited and often expensive primary standard.

  • Research Grade Material: This is a commercially available substance with a stated purity, but it has not undergone the rigorous characterization and qualification required for use as a GMP reference standard.

The following sections will compare these alternatives based on critical performance attributes, supported by illustrative experimental data.

Comparative Performance Data

The selection of a reference standard should be based on a thorough evaluation of its fitness for the intended analytical purpose.[11][12] Below is a summary of typical comparative data for different grades of this compound reference standards.

Parameter Primary Reference Standard Secondary Reference Standard (In-house Qualified) Research Grade Material
Purity (HPLC, Area %) 99.9%99.8%>98% (as stated by supplier)
Purity (qNMR) 99.8% (Traceable to NIST SRM)99.7% (vs. Primary Standard)Not available
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by ¹H NMR, MS, IR (vs. Primary Standard)Conforms to structure (by ¹H NMR)
Water Content (Karl Fischer) < 0.1%< 0.1%Not determined
Residual Solvents (GC-HS) < 0.05%< 0.05%Not determined
Traceability Fully documented traceability to national or international standards.[10]Traceable to the in-house Primary Reference Standard.Limited to supplier's Certificate of Analysis.
Stability Long-term stability data available.Stability monitored against the Primary Reference Standard.Limited or no stability data.

Experimental Protocols

To ensure the integrity of the comparative data, robust and validated analytical methods are essential.[13][14] The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative determination of this compound and its organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Quantitative NMR (qNMR) for Purity Determination

qNMR provides a direct measurement of purity against a certified internal standard.[10]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d6.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound standard and 5 mg of the maleic anhydride internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative acquisition.

    • Integrate a well-resolved proton signal from the analyte and the signal from the internal standard.

    • Calculate the purity based on the integral values, number of protons, and the weights of the analyte and internal standard.

Visualization of Key Workflows

To further clarify the processes involved in selecting and qualifying reference standards, the following diagrams illustrate the key decision points and workflows.

G cluster_0 Reference Standard Qualification Workflow start Obtain Candidate Material for Secondary Standard primary_std Procure Primary Reference Standard start->primary_std Step 1 co_analysis Co-analysis (HPLC, etc.) vs. Primary Standard primary_std->co_analysis Step 2 identity Identity Confirmation (NMR, MS, IR) vs. Primary Standard co_analysis->identity Step 3 purity Purity Assignment (vs. Primary Standard) identity->purity Step 4 certify Certify as Secondary Reference Standard purity->certify Step 5 stability Initiate Stability Program certify->stability Step 6

Caption: Workflow for qualifying a secondary reference standard.

G cluster_1 Reference Standard Selection Logic purpose Define Analytical Purpose gmp_env Is the analysis for a GMP application? purpose->gmp_env primary_avail Is a Primary Standard available? gmp_env->primary_avail Yes research_grade Use Research Grade Material (with justification) gmp_env->research_grade No use_primary Use Primary Standard primary_avail->use_primary Yes, for critical assays qualify_secondary Qualify Secondary Standard primary_avail->qualify_secondary Yes, for routine use primary_avail->qualify_secondary No, establish in-house primary use_secondary Use Secondary Standard qualify_secondary->use_secondary

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion and Recommendations

The choice of a reference standard for the analysis of this compound is a critical decision that directly influences the quality of analytical data.

  • For GMP-compliant assays, method validation, and regulatory submissions, the use of a well-characterized primary or a secondary reference standard qualified against a primary standard is mandatory. The initial investment in the thorough characterization of a reference standard pays dividends in the form of reliable data and smoother regulatory reviews.

  • Secondary reference standards offer a cost-effective and compliant solution for routine quality control testing, provided they are properly qualified and their stability is monitored. [8]

  • Research grade materials should be reserved for non-regulated, early-stage research and development activities. Their use in a GMP environment is not appropriate without extensive in-house qualification.

By adhering to the principles outlined in this guide and leveraging robust analytical methodologies, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • ICH. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • IntuitionLabs. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
  • VICH. (n.d.). CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • CURRENTA. (n.d.). Reference Standard Qualification.
  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.